molecular formula C13H17ClN2O B1669081 Cirazoline hydrochloride CAS No. 40600-13-3

Cirazoline hydrochloride

Katalognummer: B1669081
CAS-Nummer: 40600-13-3
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: XFRXWLWUUDJHPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cirazoline is an α1-adrenergic receptor (α1-AR) agonist (Kis = 120, 960, and 660 nM for recombinant α1A-, α1B-, and α1D-ARs, respectively, in CHO cell membranes). It acts as a full agonist at α1A- and a partial agonist at α1B- and α1D-ARs in vitro (EC50s = 70.7, 79.4, and 239.8 nM, respectively). It also acts as an antagonist at α2-ARs with a pA2 value of 7.56 to inhibit the norepinephrine-induced twitch response in isolated pig ileum. Cirazoline (0.01-1 µg/kg) decreases blood pressure when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats. It enhances spatial memory and reduces depressive- and anxiety-like behavior in mice when administered at a concentration of 10 mg/L in drinking water for 2-9 months. It also enhances performance in the variable delayed response task in aged rhesus monkeys at high doses of 1-10 µg/kg but impairs performance at lower doses of 0.01-1 µg/kg.>Cirazoline HCl is a selective alpha1-adrenoceptor agonist and a non-selective imidazoline binding site ligand.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRXWLWUUDJHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59939-16-1 (Parent)
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70193610
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40600-13-3
Record name 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40600-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cirazoline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW7L9T3TSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cirazoline Hydrochloride: An In-depth Technical Guide to its Function as an α1-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirazoline (B1222771) hydrochloride is a potent and selective α1-adrenergic receptor agonist with a complex pharmacological profile. It acts as a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1][2] This differential activity, coupled with its imidazoline (B1206853) structure, makes it a valuable tool for dissecting the physiological and pathological roles of α1-adrenergic receptor subtypes. This guide provides a comprehensive overview of cirazoline hydrochloride, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

Introduction

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[3][4] Three distinct subtypes have been identified: α1A, α1B, and α1D.[3] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, most notably the regulation of smooth muscle contraction and, consequently, blood pressure.[3][5] this compound's selectivity for the α1A subtype has made it an important pharmacological tool in both basic research and early-stage drug discovery.[6]

Chemical Properties

PropertyValue
IUPAC Name 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Molecular Formula C₁₃H₁₇ClN₂O
Molecular Weight 252.74 g/mol
CAS Number 40600-13-3

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating α1-adrenergic receptors. These receptors are primarily coupled to the Gq/11 family of G proteins.[3][5] Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/11, which in turn activates phospholipase C (PLC).[3][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3] The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to a cellular response.[3][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound at the human α1-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound at α1-Adrenergic Receptor Subtypes

Receptor SubtypepKiKi (nM)Reference(s)
α1A7.92120[8]
α1B6.02960[8]
α1D6.18660[8]

Table 2: Functional Potency of this compound at α1-Adrenergic Receptor Subtypes

Receptor SubtypeAssaypEC50EC50 (nM)Agonist ActivityReference(s)
α1ACa²⁺ Mobilization7.1570.7Full Agonist[8]
α1BCa²⁺ Mobilization7.1079.4Partial Agonist[8]
α1DCa²⁺ Mobilization6.62239.8Partial Agonist[8]

Signaling Pathways

Activation of α1-adrenergic receptors by cirazoline initiates a cascade of intracellular events. While the canonical pathway involves Gq/PLC activation, there is evidence for subtype-specific signaling, particularly in the activation of mitogen-activated protein kinase (MAPK) pathways.[4][9][10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cirazoline Cirazoline alpha1_AR α1-AR Cirazoline->alpha1_AR Gq Gq alpha1_AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets

Caption: Canonical α1-Adrenergic Receptor Signaling Pathway.

MAPK_Signaling_Pathway cluster_nucleus Nucleus alpha1A_AR α1A-AR PI3K PI3K alpha1A_AR->PI3K Ras Ras alpha1A_AR->Ras ERK ERK alpha1A_AR->ERK p38 p38 alpha1A_AR->p38 JNK JNK alpha1A_AR->JNK alpha1B_AR α1B-AR alpha1B_AR->PI3K alpha1B_AR->Ras alpha1B_AR->ERK alpha1B_AR->p38 alpha1D_AR α1D-AR alpha1D_AR->ERK Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK MEK->p38 MEK->JNK Transcription Gene Transcription (Growth, Proliferation) ERK->Transcription p38->Transcription JNK->Transcription Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing α1-AR subtype) start->prep_membranes incubate Incubate Membranes with [³H]-prazosin and varying concentrations of Cirazoline prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

References

Receptor Binding Affinity of Cirazoline Hydrochloride for α1-Adrenergic Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cirazoline hydrochloride for the α1A, α1B, and α1D adrenergic receptor subtypes. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and a visual representation of the associated signaling pathways.

Introduction to Cirazoline and α1-Adrenergic Receptors

Cirazoline is an imidazoline (B1206853) derivative that acts as a potent α-adrenergic receptor agonist. It is recognized for its vasoconstrictive properties and has been utilized as a pharmacological tool to study the roles of α1-adrenoceptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in regulating various physiological processes, including smooth muscle contraction, blood pressure regulation, and neurotransmission. The α1-adrenergic receptors are further classified into three subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and signaling characteristics. Understanding the binding affinity and functional activity of ligands like Cirazoline for these subtypes is paramount for the development of selective therapeutic agents with improved efficacy and reduced side effects.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes has been determined through radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Radioligand binding studies have shown that Cirazoline exhibits a higher affinity for the α1A-subtype compared to the α1B and α1D-subtypes[1]. Functionally, Cirazoline acts as a full agonist at the α1A adrenergic receptor and a partial agonist at both the α1B and α1D adrenergic receptors[2][3].

Table 1: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes [2]

Receptor SubtypeKi (nM)Cell LineRadioligand
α1A120CHO[125I]-HEAT
α1B960CHO[125I]-HEAT
α1D660CHO[125I]-HEAT

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of Cirazoline for α1-adrenergic receptor subtypes is typically performed using a competitive radioligand binding assay. The following protocol outlines the key steps involved in such an assay using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α1A, α1B, or α1D adrenergic receptor subtypes and [125I]-HEAT (BE 2254) as the radioligand[1].

Materials and Reagents
  • Cell Culture: CHO cells stably transfected with the human α1A, α1B, or α1D adrenergic receptor gene.

  • Radioligand: [125I]-HEAT (iodo-2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone), a high-affinity α1-adrenoceptor antagonist[4].

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: Phentolamine or another suitable high-concentration α-adrenergic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Washing Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_detection Detection and Analysis cell_culture CHO cells expressing α1 subtype homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation Incubate membranes with [125I]-HEAT and varying concentrations of Cirazoline resuspension->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity on filters using a gamma counter washing->counting analysis Calculate specific binding and determine IC50 and Ki values counting->analysis

Fig 1. Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Culture CHO cells expressing the specific α1-adrenergic receptor subtype to near confluence.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing ligand (Cirazoline).

    • Total Binding: Add a fixed concentration of [125I]-HEAT and the membrane preparation to the assay buffer.

    • Non-specific Binding: Add a fixed concentration of [125I]-HEAT, the membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to the assay buffer.

    • Competition: Add a fixed concentration of [125I]-HEAT, the membrane preparation, and varying concentrations of Cirazoline to the assay buffer.

    • Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with several volumes of ice-cold washing buffer to remove unbound radioligand.

    • Place the filters in counting vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Cirazoline concentration.

    • Determine the IC50 value (the concentration of Cirazoline that inhibits 50% of the specific binding of [125I]-HEAT) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of α1-Adrenergic Receptor Subtypes

Upon activation by an agonist like Cirazoline, all three α1-adrenergic receptor subtypes primarily couple to Gq/11 G-proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium. However, there is evidence for subtype-specific differences in downstream signaling, particularly in the activation of other pathways like phospholipase A2 and mitogen-activated protein kinase (MAPK) pathways[5].

α1A-Adrenergic Receptor Signaling Pathway

The α1A-adrenergic receptor, upon activation, robustly activates the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). Additionally, the α1A subtype has been shown to activate all three major MAPK pathways: ERK, JNK, and p38[5].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cirazoline Cirazoline alpha1A α1A-AR cirazoline->alpha1A Gq Gq/11 alpha1A->Gq activates PLC PLC Gq->PLC activates MAPK ERK, JNK, p38 MAPK Pathways Gq->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->response PKC->response MAPK->response

Fig 2. α1A-Adrenergic Receptor Signaling Pathway.
α1B-Adrenergic Receptor Signaling Pathway

Similar to the α1A subtype, the α1B-adrenergic receptor activates the Gq/11-PLC-IP3/DAG pathway. However, studies have indicated that the α1B subtype may also couple to other G-proteins and activate different downstream effectors. For instance, α1B receptor stimulation has been linked to the activation of phospholipase A2 (PLA2) and the activation of the ERK and p38 MAPK pathways, but not the JNK pathway[5].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cirazoline Cirazoline alpha1B α1B-AR cirazoline->alpha1B Gq Gq/11 alpha1B->Gq activates PLA2 PLA2 alpha1B->PLA2 activates PLC PLC Gq->PLC activates MAPK ERK, p38 MAPK Pathways Gq->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates AA Arachidonic Acid PLA2->AA ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release response Cellular Response Ca2_release->response PKC->response AA->response MAPK->response

Fig 3. α1B-Adrenergic Receptor Signaling Pathway.
α1D-Adrenergic Receptor Signaling Pathway

The α1D-adrenergic receptor also couples to the Gq/11-PLC-IP3/DAG pathway to increase intracellular calcium. While it is known to activate the ERK MAPK pathway, it does not appear to activate the JNK or p38 pathways[5]. Some studies suggest that the α1D subtype may also be linked to the activation of phospholipase A2[5]. The α1D receptor is also noted for its role in mediating vasoconstriction in response to catecholamines[6].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cirazoline Cirazoline alpha1D α1D-AR cirazoline->alpha1D Gq Gq/11 alpha1D->Gq activates PLA2 PLA2 alpha1D->PLA2 activates PLC PLC Gq->PLC activates MAPK ERK MAPK Pathway Gq->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates AA Arachidonic Acid PLA2->AA ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release response Cellular Response (e.g., Vasoconstriction) Ca2_release->response PKC->response AA->response MAPK->response

Fig 4. α1D-Adrenergic Receptor Signaling Pathway.

Conclusion

This technical guide has provided a detailed examination of the binding affinity of this compound for the α1A, α1B, and α1D adrenergic receptor subtypes. The quantitative data clearly demonstrates a preferential binding of Cirazoline to the α1A subtype. The outlined experimental protocol for radioligand binding assays offers a robust methodology for determining the binding characteristics of this and other compounds. Furthermore, the visualization of the signaling pathways highlights the common Gq-coupled mechanism of action and the subtle, yet important, subtype-specific differences in downstream signaling. This comprehensive information is critical for researchers and drug development professionals working to understand the pharmacology of α1-adrenergic receptors and to design novel, subtype-selective ligands for therapeutic applications.

References

Chemical structure and properties of Cirazoline hydrochloride (CAS 40600-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline hydrochloride (CAS 40600-13-3) is a potent and selective alpha-1 adrenergic receptor agonist with a well-characterized pharmacological profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on its interaction with adrenergic receptors and subsequent signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development activities.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Cirazoline. Its chemical name is 2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole hydrochloride.[1]

Chemical Structure:

  • Molecular Formula: C₁₃H₁₆N₂O · HCl[1]

  • Molecular Weight: 252.74 g/mol [1]

  • CAS Number: 40600-13-3[1]

  • Appearance: White solid[1]

  • SMILES: Cl.C1CN=C(COc2ccccc2C3CC3)N1[1]

The structure features a central imidazole (B134444) ring, a cyclopropylphenoxy methyl group, and is supplied as a hydrochloride salt.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O · HCl[1]
Molecular Weight 252.74 g/mol [1]
CAS Number 40600-13-3[1]
Appearance White solid[1]
Solubility Water: >35 mg/mL[1]

Pharmacological Properties

Cirazoline is a selective α1-adrenoceptor agonist and also acts as a non-selective ligand for imidazoline (B1206853) binding sites.[1] It exhibits full agonism at the α1A-adrenergic receptor and partial agonism at the α1B and α1D subtypes.[2] This pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of these receptors.

Receptor Binding Affinities

The binding affinities (Ki) of Cirazoline for different human cloned α1-adrenoceptor subtypes have been determined through radioligand binding assays.

Receptor SubtypeKi (nM)Reference
α1A-Adrenergic Receptor 120[3][4]
α1B-Adrenergic Receptor 960[3][4]
α1D-Adrenergic Receptor 660[3][4]
Functional Activity

The functional activity of Cirazoline has been assessed by measuring its ability to elicit a response, such as an increase in intracellular calcium concentration, in cells expressing specific receptor subtypes.

Receptor SubtypeAgonist ActivityEC₅₀ (nM)Reference
α1A-Adrenergic Receptor Full Agonist70.7[5]
α1B-Adrenergic Receptor Partial Agonist79.4[5]
α1D-Adrenergic Receptor Partial Agonist239.8[5]
α2-Adrenergic Receptor AntagonistpA₂ = 7.56[5][6]

Mechanism of Action and Signaling Pathways

As an α1-adrenergic receptor agonist, Cirazoline primarily exerts its effects through the activation of Gq-protein coupled receptors. This initiates a well-defined intracellular signaling cascade.

Gq-Protein Coupled Receptor Signaling Pathway

The binding of Cirazoline to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Cirazoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cirazoline Cirazoline Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Gq Gq Protein (α, β, γ) Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca2_cyto ↑ [Ca²⁺]i IP3R->Ca2_cyto releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Cirazoline α1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the chemical and pharmacological properties of this compound.

Synthesis of 2-((2-cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole hydrochloride
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

General Protocol:

  • Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile (B52724), water, or mixtures) to find a suitable recrystallization solvent or solvent system.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot (near boiling) solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of chemical compounds. A reverse-phase HPLC method is commonly used for polar compounds like this compound.

General Protocol:

  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase would need to be optimized to achieve good separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-280 nm).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the Ki of an unlabeled ligand like Cirazoline.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adrenergic receptor subtypes of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-receptors) and varying concentrations of unlabeled this compound.

  • Separation: After incubation, separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC₅₀ (the concentration of Cirazoline that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (with α1-AR) Incubation 2. Incubation (Membranes + Radioligand + Cirazoline) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting 4. Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine IC₅₀ and Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Intracellular Calcium Measurement

The functional activity of Cirazoline as an α1-agonist can be assessed by measuring its ability to increase intracellular calcium concentration ([Ca²⁺]i). This is often done using fluorescent calcium indicators like Fura-2 AM.

General Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) expressing the α1-adrenergic receptor subtype of interest on glass coverslips.

  • Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the active Fura-2 inside the cell.

  • Measurement: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Stimulation: Perfuse the cells with a buffer containing a known concentration of this compound.

  • Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and high extracellular calcium, and the minimum fluorescence ratio (Rmin) in the presence of a calcium chelator (e.g., EGTA). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture (expressing α1-AR) Dye_Loading 2. Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Imaging_Setup 3. Place on Microscope Stage Dye_Loading->Imaging_Setup Stimulation 4. Perfuse with Cirazoline Imaging_Setup->Stimulation Data_Acquisition 5. Record F340/F380 Ratio Stimulation->Data_Acquisition Calibration 6. Calibrate with Ionomycin/EGTA Data_Acquisition->Calibration Analysis 7. Calculate [Ca²⁺]i Calibration->Analysis

Intracellular Calcium Imaging Workflow

Conclusion

This compound is a valuable pharmacological tool for the study of α1-adrenergic receptors. Its well-defined chemical structure, physicochemical properties, and selective agonist activity make it an important compound for researchers in pharmacology, physiology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of modulating α1-adrenergic signaling pathways.

References

Cirazoline Hydrochloride: A Technical Guide to its Partial Agonist Activity at α1B and α1D Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological activity of cirazoline (B1222771) hydrochloride as a partial agonist at the α1B and α1D adrenergic receptor subtypes. Cirazoline, an imidazoline (B1206853) derivative, is a well-characterized α-adrenergic agonist with complex subtype selectivity, acting as a full agonist at the α1A subtype and a partial agonist at the α1B and α1D subtypes.[1][2] This document provides a comprehensive overview of its binding affinity, functional potency, and the experimental methodologies used to characterize these properties, making it a valuable resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The partial agonist activity of cirazoline at α1B and α1D adrenoceptors is defined by its binding affinity (Ki), potency (EC50), and maximal effect (Emax) relative to the endogenous full agonist, norepinephrine. The following tables summarize the key quantitative data for cirazoline at these receptor subtypes.

Table 1: Binding Affinity (Ki) of Cirazoline at Human α1-Adrenoceptor Subtypes

Receptor SubtypeCirazoline Ki (nM)Reference
α1B960[3][4]
α1D660[3][4]

Ki values were determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human α1-adrenoceptor subtypes.[3]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Cirazoline at Human α1-Adrenoceptor Subtypes

Receptor SubtypeCirazoline EC50 (nM)Cirazoline Emax (% of Norepinephrine)Reference
α1B79.4~50%[3][5]
α1D239.8~50%[3][5]

EC50 and Emax values were determined from functional assays measuring intracellular calcium mobilization in CHO cells stably expressing the respective human α1-adrenoceptor subtypes.[3]

Signaling Pathways of α1B and α1D Adrenoceptors

Activation of both α1B and α1D adrenoceptors by an agonist like cirazoline initiates a canonical signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cirazoline Cirazoline a1B_a1D_AR α1B/α1D-Adrenoceptor Cirazoline->a1B_a1D_AR Binds to Gq Gq Protein a1B_a1D_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Cellular_Response Leads to

Caption: Canonical Gq signaling pathway for α1B/α1D adrenoceptors.

Experimental Protocols

The characterization of cirazoline's activity at α1B and α1D adrenoceptors relies on two key types of in vitro experiments: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of cirazoline for the α1B and α1D adrenoceptors. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (in this case, cirazoline) to displace the radioligand.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from cells expressing α1B or α1D receptors) start->prep_membranes incubation Incubate Membranes with: - [3H]Prazosin (Radioligand) - Varying concentrations of Cirazoline prep_membranes->incubation separation Separate Bound and Free Radioligand (via vacuum filtration) incubation->separation quantification Quantify Bound Radioactivity (using scintillation counting) separation->quantification analysis Data Analysis (calculate IC50 and Ki values) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding either the human α1B or α1D adrenoceptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a high-affinity α1-adrenoceptor antagonist), and a range of concentrations of unlabeled cirazoline hydrochloride.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of cirazoline.

    • Plot the specific binding as a function of the logarithm of the cirazoline concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of cirazoline that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the Ki value (the inhibition constant for cirazoline) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay is used to determine the potency (EC50) and efficacy (Emax) of cirazoline as a partial agonist. It measures the increase in intracellular calcium concentration that occurs upon receptor activation.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start cell_culture Culture Cells Expressing α1B or α1D Receptors start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Dye (e.g., Fura-2 AM) cell_culture->dye_loading stimulation Stimulate Cells with Varying Concentrations of Cirazoline dye_loading->stimulation measurement Measure Changes in Intracellular [Ca²⁺] (using fluorescence microscopy or plate reader) stimulation->measurement analysis Data Analysis (determine EC50 and Emax) measurement->analysis end End analysis->end

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Plate CHO cells stably expressing either the human α1B or α1D adrenoceptor onto glass coverslips or in a 96-well plate suitable for fluorescence measurements.

    • Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM).[6][7] Fura-2 AM is cell-permeant and is hydrolyzed by intracellular esterases to the active, membrane-impermeant form, Fura-2.

    • After the loading period (e.g., 30-60 minutes at 37°C), wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Calcium Measurement:

    • Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate into a fluorescence plate reader.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[8]

    • Establish a baseline fluorescence ratio before adding the agonist.

  • Agonist Stimulation:

    • Add varying concentrations of this compound to the cells and continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration.

    • For comparison and to determine the maximal response, also stimulate the cells with a saturating concentration of a full agonist, such as norepinephrine.

  • Data Analysis:

    • Calculate the peak change in the fluorescence ratio for each concentration of cirazoline.

    • Plot the change in fluorescence ratio against the logarithm of the cirazoline concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of cirazoline that produces 50% of its maximal response) from the dose-response curve.

    • Calculate the Emax value as the maximal response to cirazoline, typically expressed as a percentage of the maximal response to the full agonist norepinephrine.

Conclusion

This technical guide provides a detailed overview of the partial agonist activity of this compound at α1B and α1D adrenoceptors. The provided quantitative data, signaling pathway diagrams, and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this compound. The distinct pharmacological profile of cirazoline, with its subtype-specific agonist and partial agonist activities, makes it a valuable tool for dissecting the physiological and pathological roles of α1-adrenoceptor subtypes.

References

Understanding Cirazoline hydrochloride's antagonist activity at α2-adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antagonist activity of cirazoline (B1222771) hydrochloride at α2-adrenergic receptors. Primarily recognized as a potent α1-adrenergic receptor agonist, cirazoline exhibits a unique pharmacological profile, also acting as a competitive antagonist at α2-adrenergic receptors. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this lesser-known characteristic of cirazoline.

Executive Summary

Cirazoline hydrochloride, a well-established α1-adrenergic agonist, demonstrates significant competitive antagonist activity at α2-adrenergic receptors. Functional studies using isolated guinea-pig ileum have determined a pA2 value of 7.56 for cirazoline, indicating potent competitive antagonism. This dual action as a potent α1-agonist and an α2-antagonist makes cirazoline a compound of interest for further pharmacological investigation. While its affinity for α1-adrenergic and imidazoline (B1206853) receptors is documented, specific binding affinities (Ki values) for the individual α2-adrenergic receptor subtypes (α2A, α2B, α2C) are not extensively reported in publicly available literature. This guide presents the existing quantitative functional data and provides detailed experimental protocols for assessing α2-adrenergic antagonism, offering a foundational resource for future research in this area.

Quantitative Data: Antagonist Potency of Cirazoline

The antagonist potency of cirazoline at α2-adrenergic receptors has been primarily characterized through functional assays. The following table summarizes the key quantitative data available.

ParameterValueSpecies/TissueExperimental ModelAgonistReference
pA27.56Guinea PigField-Stimulated IleumNorepinephrine (B1679862)[1]

Signaling Pathways and Experimental Visualization

To elucidate the mechanisms and experimental approaches discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for determining antagonist activity.

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein (α, β, γ subunits) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds and Activates cirazoline Cirazoline (Antagonist) cirazoline->alpha2_receptor Competitively Blocks atp ATP atp->adenylyl_cyclase response Inhibition of Neurotransmitter Release camp->response Leads to

α2-Adrenergic Receptor Signaling Pathway

experimental_workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep Isolate Guinea Pig Ileum mount Mount in Organ Bath prep->mount stim Field Stimulation mount->stim agonist_crc Generate Agonist (Norepinephrine) Concentration-Response Curve stim->agonist_crc antagonist_incubate Incubate with Increasing Concentrations of Cirazoline agonist_crc->antagonist_incubate agonist_crc_antagonist Generate Agonist CRC in Presence of Cirazoline antagonist_incubate->agonist_crc_antagonist dose_ratio Calculate Dose Ratios agonist_crc_antagonist->dose_ratio schild_plot Construct Schild Plot (log(Dose Ratio - 1) vs. log[Cirazoline]) dose_ratio->schild_plot pa2 Determine pA2 Value schild_plot->pa2

Functional Antagonism Experimental Workflow

Experimental Protocols

Functional Assessment of α2-Adrenergic Antagonism in Guinea-Pig Ileum

This protocol is based on the methodology used to determine the pA2 value of cirazoline.

Objective: To determine the antagonist potency (pA2) of cirazoline at presynaptic α2-adrenergic receptors in a classic isolated tissue preparation.

Materials:

  • Male guinea pigs

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Norepinephrine hydrochloride (agonist)

  • This compound (antagonist)

  • Yohimbine hydrochloride (selective α2-antagonist for control)

  • Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Isotonic transducer and recording system

  • Field stimulator

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Prepare a longitudinal muscle-myenteric plexus preparation.

    • Mount the tissue in a 10 mL organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Eliciting Twitch Responses:

    • Induce twitch responses via field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage). These twitches are due to the release of acetylcholine (B1216132) from postganglionic cholinergic nerves.

  • Agonist Concentration-Response Curve:

    • Once stable twitch responses are obtained, add cumulative concentrations of norepinephrine to the organ bath to inhibit the twitch response.

    • Record the percentage of inhibition for each concentration to construct a control concentration-response curve.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist and allow the twitch response to return to baseline.

    • Introduce a known concentration of cirazoline into the bath and allow it to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

  • Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of cirazoline, repeat the cumulative addition of norepinephrine to generate a second concentration-response curve.

    • A parallel rightward shift in the curve indicates competitive antagonism.

  • Repeat with Multiple Antagonist Concentrations:

    • Repeat steps 4 and 5 with at least two other concentrations of cirazoline.

  • Data Analysis (Schild Plot):

    • For each concentration of cirazoline, calculate the dose ratio (the ratio of the EC50 of norepinephrine in the presence of cirazoline to the EC50 in its absence).

    • Plot log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of cirazoline on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay for α2-Adrenergic Receptor Antagonism

This protocol provides a general framework for determining the binding affinity (Ki) of cirazoline for α2-adrenergic receptors using a competitive binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of cirazoline for α2-adrenergic receptors expressed in a suitable cell line.

Materials:

  • Cell line stably expressing a specific human α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing α2A, α2B, or α2C)

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine, selective α2-antagonists)

  • This compound

  • Non-specific binding control (e.g., a high concentration of an unlabeled α2-antagonist like yohimbine)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Culture the cells to a high density.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competitive Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein.

    • Add increasing concentrations of unlabeled cirazoline.

    • Add a constant, low concentration of the radioligand (typically at or below its Kd value).

    • For the determination of non-specific binding, add a saturating concentration of an unlabeled α2-antagonist to a separate set of tubes.

    • For total binding, add only the radioligand and membrane preparation.

    • Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of cirazoline.

    • Plot the percentage of specific binding against the logarithm of the cirazoline concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of cirazoline that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Conclusion

This compound possesses a dual pharmacological profile, acting as a potent α1-adrenergic agonist and a competitive α2-adrenergic antagonist. The functional antagonist potency, represented by a pA2 value of 7.56, is well-established. However, a comprehensive understanding of its α2-adrenergic antagonism, particularly its selectivity for the α2A, α2B, and α2C subtypes, requires further investigation through radioligand binding studies to determine the respective Ki values. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the nuanced pharmacology of cirazoline and similar compounds. This knowledge is crucial for the rational design and development of more selective and effective adrenergic receptor modulators.

References

Cirazoline Hydrochloride: An In-depth Technical Guide on its Effects on Food Intake and Hypothalamic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of cirazoline (B1222771) hydrochloride, a potent α1-adrenergic receptor agonist, on food intake and the intricate neural circuits of the hypothalamus that govern appetite. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Suppression of Food Intake

Cirazoline hydrochloride has been demonstrated to be a potent suppressor of food intake.[1][2] Its primary mechanism of action is the activation of α1-adrenoceptors within the paraventricular nucleus (PVN) of the hypothalamus, a critical brain region for the homeostatic regulation of energy balance.[1][3] Unlike α2-adrenoceptor agonists which can stimulate feeding, α1-adrenoceptor activation by cirazoline leads to a reliable and dose-dependent reduction in food consumption.[1][4] This anorectic effect is not considered to be a result of malaise or competing motor responses.[3][5]

Quantitative Data on Food Intake Suppression

The anorectic effects of cirazoline have been quantified in rodent models through both central (intracerebroventricular and intra-PVN) and systemic administration routes. The following tables summarize the dose-dependent effects of cirazoline on food intake.

Table 1: Effect of Intraperitoneal (IP) Administration of Cirazoline on Food Intake in Rats

Dosage (mg/kg)Food Intake Suppression (ED50)Reference
0.05, 0.1, 0.2, 0.4ED50 = 0.05 mg/kg[1]

Table 2: Effect of Intra-Paraventricular Nucleus (PVN) Microinjection of Cirazoline on Food Intake in Rats

Dosage (nmol)Food Intake Suppression (ED50)Reference
3, 6, 12, 24ED50 = 23.4 nmol[1]

Hypothalamic Signaling Pathways

The binding of cirazoline to α1-adrenergic receptors in hypothalamic neurons, particularly within the PVN, initiates a cascade of intracellular signaling events that ultimately lead to a reduction in food intake.

α1-Adrenergic Receptor Signaling Cascade

Activation of α1-adrenoceptors, which are Gq-protein coupled receptors, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are thought to modulate neuronal excitability and neurotransmitter release, contributing to the anorectic effect.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cirazoline Cirazoline a1AR α1-Adrenergic Receptor (Gq) Cirazoline->a1AR Binds to PLC Phospholipase C (PLC) a1AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Modulation of Neuronal Activity & Neurotransmitter Release PKC->Neuronal_Response Leads to Ca_release->Neuronal_Response Leads to Food_Intake Suppression of Food Intake Neuronal_Response->Food_Intake Results in

Caption: Signaling pathway of cirazoline-induced anorexia via α1-adrenoceptors.

Interaction with Hypothalamic Neuropeptide Systems

The hypothalamus contains distinct populations of neurons that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. The arcuate nucleus (ARC) houses two key neuronal populations: those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which are potent orexigens, and those expressing Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART), which are anorexigenic.[7][8]

Noradrenergic inputs to the hypothalamus can differentially modulate these neuronal populations. While α2-adrenergic receptor activation tends to stimulate NPY/AgRP neurons and inhibit POMC neurons, promoting feeding, α1-adrenergic activation, as mimicked by cirazoline, is suggested to have opposing effects, contributing to satiety.[4][9] Specifically, α1A- and β-adrenergic receptors have been shown to excite orexigenic NPY/AgRP neurons, while α2A-adrenergic receptors inhibit anorexigenic POMC neurons.[9] The anorectic effect of cirazoline, acting on α1-receptors in the PVN, likely involves the modulation of these downstream neuropeptidergic pathways, although the precise nature of this interaction requires further elucidation.

Experimental Protocols

The investigation of cirazoline's effects on food intake and hypothalamic function employs a range of specialized experimental procedures.

Animal Models and Drug Administration
  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are commonly used.[1][2][3] Animals are typically housed individually to allow for accurate measurement of food and water intake.

  • Systemic Administration: this compound is dissolved in a vehicle (e.g., sterile saline) and administered via intraperitoneal (IP) injection at varying doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg).[1][2]

  • Intracerebroventricular (ICV) and Intra-PVN Administration: For central administration, animals are surgically implanted with a guide cannula targeting a lateral ventricle or the PVN.[3][10] After a recovery period, cirazoline is microinjected directly into the brain structure.

G cluster_prep Preparation cluster_admin Drug Administration cluster_measurement Measurement & Analysis Animal_Model Select Animal Model (e.g., Adult Male Rats) Housing Individual Housing for Accurate Measurement Animal_Model->Housing Surgery Stereotaxic Surgery for Cannula Implantation (for central admin.) Housing->Surgery Systemic Systemic Injection (IP) of Cirazoline or Vehicle Housing->Systemic Central Intra-PVN/ICV Microinjection of Cirazoline or Vehicle Surgery->Central Food_Intake Measure Food & Water Intake at Specific Time Points Systemic->Food_Intake Behavioral Assess Other Behaviors (e.g., Locomotion) Systemic->Behavioral Central->Food_Intake Central->Behavioral Tissue_Collection Collect Hypothalamic Tissue Food_Intake->Tissue_Collection Analysis Analyze Neuropeptide Levels (ELISA, RIA, etc.) Tissue_Collection->Analysis

Caption: General experimental workflow for studying cirazoline's effects.

Measurement of Food Intake

Following drug administration, pre-weighed food is provided, and the amount consumed is measured at specific time intervals (e.g., 1, 2, 4, and 24 hours). Water intake is also monitored.

Analysis of Hypothalamic Neuropeptides

To investigate the impact of cirazoline on hypothalamic neuropeptide systems, the following methods can be employed:

  • Tissue Extraction: Following the experimental period, animals are euthanized, and the hypothalamus is rapidly dissected and frozen.

  • Neuropeptide Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay) / RIA (Radioimmunoassay): These immunoassays are used to quantify the levels of specific neuropeptides (e.g., NPY, AgRP, α-MSH) in hypothalamic tissue homogenates.[1][11]

    • Hypothalamic Explant Perifusion: This ex vivo technique allows for the measurement of neuropeptide release from isolated hypothalamic tissue in response to pharmacological agents like cirazoline.[1]

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for elucidating the role of α1-adrenergic signaling in the central regulation of appetite. Its potent anorectic effects are mediated through the activation of α1-adrenoceptors in the PVN of the hypothalamus. While the initial intracellular signaling cascade is relatively well-understood, further research is warranted to fully delineate the downstream interactions with specific orexigenic and anorexigenic neuropeptidergic pathways. A deeper understanding of these mechanisms could pave the way for the development of novel therapeutic strategies for the management of obesity and other eating disorders. Future studies should focus on the precise changes in the expression and release of key neuropeptides like NPY, AgRP, and POMC in response to cirazoline administration and explore the potential involvement of other hypothalamic and extra-hypothalamic brain regions in mediating its effects on energy balance.

References

Methodological & Application

Application Notes and Protocols: Preparation of Cirazoline Hydrochloride Stock Solution for In vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirazoline hydrochloride is a potent and selective α1-adrenergic receptor agonist, demonstrating full agonism at the α1A subtype and partial agonism at the α1B and α1D subtypes.[1][2][3] Its utility in in vitro studies necessitates the accurate preparation of stock solutions to ensure experimental reproducibility and reliability. These application notes provide a comprehensive guide to preparing, storing, and handling this compound stock solutions for research applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. This data is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆N₂O · HCl[4][5]
Molecular Weight 252.74 g/mol [4][5][6]
Appearance White to off-white crystalline solid[1]
Purity ≥98% (HPLC)[4]
CAS Number 40600-13-3[4][6][7]

The solubility of this compound in various solvents is a critical factor for stock solution preparation. The following table provides a summary of its solubility.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReference(s)
Water 24 - 33.3394.96 - 131.87Ultrasonic assistance may be needed[1][4][6]
DMSO 25.27 - 33100-[2][4][8]
Ethanol 3~11.87-[8]
PBS (pH 7.2) 5~19.78-[2][8]
Dimethylformamide (DMF) 16~63.31-[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in water. Water is a common solvent for this compound and is suitable for many cell-based assays.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[1][6]

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.25274 (mg/µmol) Example: For 10 mL of a 10 mM stock solution, you would need 10 mL x 10 mmol/L x 252.74 g/mol = 25.274 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean weighing boat or paper.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile, high-purity water.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][6] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., in microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When ready to use, thaw an aliquot at room temperature or on ice.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound

This protocol is for preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO), which is often used for its excellent solubilizing properties.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: Use the same formula as in Protocol 1.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of anhydrous, sterile-filtered DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid overheating.

  • Aliquoting and Storage: Dispense the DMSO stock solution into sterile, single-use aliquots in microcentrifuge tubes suitable for low-temperature storage.

  • Storage Conditions: Store the DMSO stock solution at -20°C or -80°C. DMSO has a high freezing point (~18.5°C), so the solution will be frozen at these temperatures.

Important Considerations:

  • Hygroscopicity: this compound may be hygroscopic. Store the powder in a desiccator and handle it in a low-humidity environment if possible.

  • Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and its solutions.

  • Solvent Choice: The choice of solvent should be compatible with the downstream experimental system. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1-0.5%).

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or buffer immediately before each experiment.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound primarily acts as an agonist at α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many physiological processes, including smooth muscle contraction.

Cirazoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cirazoline Cirazoline hydrochloride alpha1_AR α1-Adrenergic Receptor (GPCR) Cirazoline->alpha1_AR Binds & Activates Gq_protein Gq/11 Protein alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass of Cirazoline HCl start->calculate weigh 2. Weigh Compound calculate->weigh dissolve 3. Dissolve in Appropriate Solvent weigh->dissolve mix 4. Vortex / Sonicate Until Dissolved dissolve->mix sterilize 5. Sterile Filter (0.22 µm) (for aqueous solutions) mix->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols: Cirazoline Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of cirazoline (B1222771) hydrochloride in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), water, and phosphate-buffered saline (PBS). This document also includes a generalized protocol for solubility determination and a diagram of the primary signaling pathway associated with cirazoline hydrochloride.

Data Presentation: Solubility of this compound

The following table summarizes the quantitative solubility data for this compound in DMSO, water, and PBS.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesCitation
DMSO 33~130.6-[1][2]
25.27100-[3][4]
Water >35>138.5Freely soluble.
33.33~131.9Ultrasonic assistance may be required.[5]
25.27100-[3][4]
24~94.96Sonication is recommended for dissolution.[6]
PBS (pH 7.2) 5~19.8-[1][2]

Molecular Weight of this compound: 252.74 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous buffers for experimental use.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add 39.57 µL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility (Kinetic Solubility Assay)

This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, such as PBS. This method is suitable for initial screening purposes.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 100 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • Plate reader or other analytical instrumentation (e.g., HPLC-UV) for quantification

Procedure:

  • Preparation of Test Solutions: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the concentrated DMSO stock solution of this compound to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 - 2 hours) with continuous shaking to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: If precipitation is observed, separate the soluble fraction from the insoluble precipitate. This can be achieved by centrifugation of the plate followed by careful collection of the supernatant, or by using a filter plate.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.

Visualization of Signaling Pathway

Cirazoline is an α1-adrenergic receptor agonist.[2] The activation of α1-adrenergic receptors, which are G-protein coupled receptors, primarily involves the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Cirazoline_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Cirazoline Cirazoline Hydrochloride Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Gq_protein Gq Protein Alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound Signaling Pathway.

References

Application Notes and Protocols for In Vivo Administration of Cirazoline Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline (B1222771) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist with high affinity for the α1A subtype, and partial agonism at the α1B and α1D subtypes. It is a valuable pharmacological tool for investigating the physiological and pathological roles of α1-adrenergic signaling in vivo. These application notes provide detailed protocols for the administration of Cirazoline hydrochloride in mouse models, summarize potential experimental outcomes, and illustrate the associated signaling pathways and experimental workflows.

I. Mechanism of Action and Signaling Pathway

This compound primarily acts as a full agonist at the α1A-adrenergic receptor and as a partial agonist at α1B and α1D-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq/11 family of G-proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.

Signaling Pathway Diagram

Cirazoline_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cirazoline Cirazoline hydrochloride Alpha1_AR α1-Adrenergic Receptor (α1A, α1B, α1D) Cirazoline->Alpha1_AR Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neuronal excitation) PKC->Cellular_Response phosphorylates targets leading to

Caption: Signaling pathway of this compound via α1-adrenergic receptors.

II. Experimental Protocols

A. Intraperitoneal (IP) Injection

This protocol is suitable for acute or short-term studies requiring precise dosing.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) if solubility is an issue, though this compound is water-soluble.

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • This compound is soluble in water at 24 mg/mL.

    • For a 0.1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (0.1 mL), the required concentration is 0.025 mg/mL.

    • To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

    • For the final injection solution (0.025 mg/mL), dilute the stock solution accordingly with sterile saline.

    • Ensure the solution is at room temperature before injection to avoid animal discomfort.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the exact injection volume. The recommended injection volume is 5-10 mL/kg.

    • Properly restrain the mouse by scruffing the neck to expose the abdomen.

    • Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

B. Administration in Drinking Water

This method is suitable for chronic studies.

Materials:

  • This compound

  • Drinking water bottles

  • Graduated cylinders

Procedure:

  • Preparation of Medicated Drinking Water:

    • A study in B6/CBA mice used a concentration of 40 µM for 9 months to investigate antidepressant effects.

    • The molecular weight of this compound is 252.74 g/mol .

    • To prepare a 40 µM solution, dissolve 10.11 mg of this compound in 1 liter of drinking water.

    • Prepare fresh solution regularly (e.g., weekly) to ensure stability. Protect the solution from light.

  • Administration and Monitoring:

    • Provide the medicated water ad libitum.

    • Measure water consumption daily to monitor drug intake and ensure animals are not dehydrated.

    • Monitor the body weight and general health of the mice throughout the study.

    • Use a control group receiving non-medicated drinking water.

III. Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Cirazoline. Note that some data is from rat models but can serve as a reference for designing mouse experiments.

Table 1: Effect of Intraperitoneal Cirazoline on Locomotor Activity in Rats

Dosage (mg/kg)Horizontal Activity (Counts/30 min)Vertical Activity (Counts/30 min)Stereotypy (Counts/30 min)
Vehicle (0)~1800~150~1200
0.05~1000~75~600
0.1~1200~100~800
0.2~1500~125~1000
0.4~1600~140~1100
Data are approximate values derived from graphical representation in a study on adult male rats.[1] A significant suppression was observed at 0.05 mg/kg.

Table 2: Effects of Cirazoline on Neuronal Firing Rates in Rat Hypothalamic Slices

Neuron TypeBaseline Firing Rate (impulses/s)Firing Rate with Cirazoline (impulses/s)Percent Change
Temperature Insensitive2.114.7+600%
Warm Sensitive3.30.2-94%

IV. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in mice.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Interpretation A1 Hypothesis Formulation A2 Animal Model Selection (e.g., C57BL/6 mice) A1->A2 A3 Determine Dosage and Administration Route A2->A3 A4 Define Experimental Groups (Control, Cirazoline doses) A3->A4 B1 Animal Acclimatization A4->B1 B2 Baseline Measurements (e.g., body weight, behavior) B1->B2 B3 This compound Administration B2->B3 B4 Post-treatment Monitoring and Data Collection B3->B4 C1 Behavioral Assays (e.g., Tail Suspension Test, Locomotor Activity) B4->C1 C2 Physiological Measurements (e.g., Blood Pressure) B4->C2 C3 Tissue Collection and Ex Vivo Analysis B4->C3 C4 Statistical Analysis C1->C4 C2->C4 C3->C4 C5 Interpretation of Results C4->C5

Caption: A generalized workflow for in vivo studies with this compound.

V. Key Experimental Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or vehicle components.

  • Dose-Response Studies: It is advisable to perform a dose-response study to determine the optimal concentration of this compound for the desired effect in your specific mouse model and experimental paradigm.

  • Pharmacokinetics: Consider the pharmacokinetic profile of this compound when designing the timing of behavioral or physiological assessments.

  • Data Interpretation: Be mindful that this compound also has some affinity for α2-adrenergic and imidazoline (B1206853) receptors, which could influence experimental outcomes.[3]

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to investigate the multifaceted roles of α1-adrenergic signaling in various physiological and disease models.

References

Application of Cirazoline Hydrochloride in the Investigation of Synaptic Plasticity and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cirazoline hydrochloride is a potent and selective α1-adrenergic receptor agonist, with a primary affinity for the α1A subtype. Its utility in neuroscience research stems from its ability to modulate neuronal excitability and synaptic plasticity, the cellular processes thought to underlie learning and memory. These notes provide an overview of the application of this compound in studying these fundamental brain functions.

Mechanism of Action: this compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. This activation initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic strength, contributing to both long-term potentiation (LTP) and long-term depression (LTD).

Applications in Synaptic Plasticity Research:

  • Long-Term Potentiation (LTP): LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary experimental model for the cellular basis of learning and memory. Studies have demonstrated that long-term stimulation of α1A-adrenergic receptors with Cirazoline can enhance LTP in the hippocampus, a brain region critical for memory formation. This makes Cirazoline a valuable tool for investigating the molecular mechanisms by which adrenergic signaling modulates synaptic strengthening.

  • Long-Term Depression (LTD): LTD is a long-lasting reduction in the efficacy of synaptic transmission and is also implicated in learning and memory processes. Activation of α1-adrenergic receptors has been shown to induce LTD in the hippocampus. This suggests a complex role for adrenergic signaling in bidirectional synaptic plasticity, where Cirazoline can be used to probe the mechanisms of synaptic weakening.

Applications in Memory Research:

  • Behavioral Studies: The effects of Cirazoline on learning and memory can be assessed using a variety of behavioral paradigms in animal models. These include tests of spatial memory, such as the Morris water maze, and associative memory, such as fear conditioning. By administering Cirazoline before or after training in these tasks, researchers can investigate its influence on memory acquisition, consolidation, and retrieval.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of α1-adrenergic receptor activation on synaptic plasticity and neuronal activity.

ParameterConditionAgonist (Concentration)EffectReference
Long-Term Depression Hippocampal Slices (Rat)Phenylephrine (100 µM)fEPSP slope depressed to 84 ± 4% of baseline[1]
Neuronal Firing Rate Locus Coeruleus Neurons (Rat)Cirazoline (1 µM)+35.5% ± 10.6% increase in firing rate
Cirazoline (10 µM)+60.1% ± 11.2% increase in firing rate
Cirazoline (100 µM)+68.9% ± 11.5% increase in firing rate

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction of LTP in rodent hippocampal slices and how to investigate the modulatory effects of this compound.

Materials:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Dissection tools

  • Vibratome or tissue chopper

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rodent according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

  • Cirazoline Application:

    • To investigate the effect of Cirazoline on LTP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol consists of one or more trains of 100 Hz stimulation for 1 second.

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the magnitude of LTP in control slices versus slices treated with Cirazoline.

Protocol 2: Induction of Long-Term Depression (LTD) in Hippocampal Slices

This protocol details the induction of LTD in hippocampal slices, a process that can be initiated by α1-adrenergic receptor activation.

Materials:

  • Same as for the LTP protocol.

Procedure:

  • Slice Preparation and Recording Setup:

    • Follow steps 1 and 2 of the LTP protocol to prepare hippocampal slices and establish a stable baseline fEPSP recording.

  • LTD Induction with Cirazoline:

    • Induce LTD by bath applying this compound (e.g., 10-50 µM) for a defined period (e.g., 15-20 minutes).

    • Alternatively, a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz for 5-15 minutes) can be used to induce LTD, and Cirazoline can be applied before and during LFS to study its modulatory effects.

  • Post-Induction Recording:

    • After the induction protocol, wash out the Cirazoline and continue to record fEPSPs for at least 60 minutes to confirm the induction and maintenance of LTD.

  • Data Analysis:

    • Measure the fEPSP slope and normalize it to the pre-LTD baseline.

    • Quantify the magnitude of depression.

Protocol 3: Morris Water Maze for Assessing Spatial Memory

This protocol outlines the use of the Morris water maze to evaluate the effect of Cirazoline on spatial learning and memory.

Materials:

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged escape platform

  • Video tracking system

  • Rodents (mice or rats)

  • This compound

  • Vehicle solution (e.g., saline)

Procedure:

  • Habituation:

    • Handle the animals for several days before the experiment to reduce stress.

    • On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the training session (e.g., 30 minutes before). The dosage will need to be optimized based on the animal model and research question.

  • Acquisition Training:

    • Conduct training trials for 4-5 consecutive days.

    • In each trial, place the animal in the water at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial:

    • 24 hours after the last training session, conduct a probe trial.

    • Remove the platform from the pool and allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies and path lengths during acquisition between the Cirazoline-treated and vehicle-treated groups.

    • Compare the time spent in the target quadrant during the probe trial between the two groups.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cirazoline Cirazoline a1AR α1-Adrenergic Receptor Cirazoline->a1AR binds Gq Gq protein a1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Plasticity Synaptic Plasticity (LTP/LTD) PKC->Plasticity modulates

Caption: Signaling pathway of Cirazoline via the α1-adrenergic receptor.

G cluster_0 Day 1-5: Acquisition Phase cluster_1 Day 6: Probe Trial start_acq Start drug_admin Cirazoline/Vehicle Administration start_acq->drug_admin mwm_training Morris Water Maze Training (4 trials/day) drug_admin->mwm_training end_acq End Day mwm_training->end_acq start_probe Start end_acq->start_probe 24h Interval drug_admin_probe Cirazoline/Vehicle Administration (optional, for retrieval testing) start_probe->drug_admin_probe probe_trial Probe Trial (Platform Removed) drug_admin_probe->probe_trial data_analysis Data Analysis probe_trial->data_analysis

Caption: Experimental workflow for the Morris water maze protocol.

References

Inducing a Hypertensive State in Animal Models Using Cirazoline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline hydrochloride is a potent and selective α1-adrenergic receptor agonist that is widely utilized in pharmacological research to induce a hypertensive state in various animal models. Its primary mechanism of action involves the activation of α1A, α1B, and α1D adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[1] This makes it a valuable tool for studying the pathophysiology of hypertension, evaluating the efficacy of antihypertensive drugs, and investigating the physiological roles of the α1-adrenergic system. Additionally, this compound exhibits α2-adrenergic antagonist properties, which can further contribute to its pressor effects.[2]

These application notes provide detailed protocols for inducing a hypertensive state in rodent models using this compound via intravenous and intraperitoneal administration. The accompanying data summarizes the expected hemodynamic changes, and diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its vasoconstrictive effects by activating the Gq-protein coupled α1-adrenergic receptors. This initiates a downstream signaling cascade, as depicted in the following pathway:

cluster_membrane Cell Membrane cluster_cytosol Cytosol Cirazoline Cirazoline Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: α1-Adrenergic receptor signaling pathway initiated by Cirazoline.

Experimental Protocols

The following protocols are intended as a guide and may require optimization based on the specific animal strain, age, and experimental objectives. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Bolus Administration in Conscious Rats

This protocol is suitable for inducing a rapid and transient hypertensive state.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Appropriate syringes and needles (e.g., 27-30 gauge)

  • Restrainers for intravenous injection

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

  • Animal Acclimation: Allow rats (e.g., Sprague-Dawley or Wistar, 250-350g) to acclimate to the laboratory environment and handling for at least one week prior to the experiment.[3]

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL stock, dissolve 10 mg of this compound in 10 mL of sterile saline. Further dilute the stock solution to the desired final concentration for injection. Ensure the solution is clear and free of particulates.

  • Baseline Measurements: Acclimate the rat to the restraint and blood pressure measurement device. Record stable baseline readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).

  • Administration: Administer a single intravenous bolus of this compound solution via the tail vein. The recommended dose range is 0.5 to 5 µg/kg. The injection volume should be kept low (e.g., 0.1-0.2 mL).

  • Post-Administration Monitoring: Immediately after injection, begin continuous or frequent monitoring of blood pressure and heart rate. The hypertensive effect is typically observed within minutes and can be transient.

Protocol 2: Intraperitoneal (IP) Injection in Conscious Rats

This method provides a less invasive route of administration and may result in a more sustained hypertensive response compared to an IV bolus.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Appropriate syringes and needles (e.g., 23-25 gauge)

  • Blood pressure monitoring system

Procedure:

  • Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.

  • Drug Preparation: Prepare the this compound solution as described in Protocol 1.

  • Baseline Measurements: Obtain stable baseline hemodynamic measurements.

  • Administration: Restrain the rat and administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.[4] A typical dose range for IP administration is 0.05 to 0.4 mg/kg.[5]

  • Post-Administration Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.

Experimental Workflow

The following diagram illustrates the general workflow for inducing and evaluating a hypertensive state using this compound.

Acclimation Animal Acclimation (1 week) Baseline Baseline Hemodynamic Measurement (SBP, DBP, MAP, HR) Acclimation->Baseline Administration Administration (IV or IP) Baseline->Administration Preparation This compound Solution Preparation Preparation->Administration Monitoring Post-Administration Hemodynamic Monitoring Administration->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: General experimental workflow for Cirazoline-induced hypertension.

Quantitative Data Summary

The following tables summarize expected hemodynamic changes following this compound administration in rats. Note that these values are compiled from various studies and may differ based on experimental conditions.

Table 1: Dose-Response of Intravenous Cirazoline on Mean Arterial Pressure in Pithed Rats

ParameterValueAnimal ModelReference
ED50 (Pressor Response)0.9 ± 0.01 µg/kgPithed Rat[6]

Table 2: In Vitro Contractile Response of Rat Caudal Artery to Cirazoline

ParameterValueConditionReference
EC5014.5 ± 1.9 nM37°C[7]
EC5076.6 ± 18.2 nMRoom Temperature[7]

Table 3: Hemodynamic Effects of Intravenous Norepinephrine (an α1-agonist) in Anesthetized Sprague-Dawley Rats (for comparative purposes)

ParameterBaselinePost-Infusion (200 µg/kg/h)Reference
Heart Rate (bpm)~350Increased[8]
LV dP/dtmax (mmHg/s)~6000Nearly Doubled[8]
RVSP (mmHg)~25> 50[8]
LVSP (mmHg)~110< 132[8]

Note: Data on the specific hemodynamic effects of Cirazoline in conscious rats, including changes in SBP, DBP, and HR, are limited in the publicly available literature. The data for norepinephrine, another α1-agonist, is provided for a general understanding of the expected directional changes.

Important Considerations

  • Anesthesia: The use of anesthesia can significantly impact the hemodynamic response to Cirazoline. Conscious animal models are preferred to avoid confounding effects.[9]

  • Animal Strain: Different rat strains (e.g., Sprague-Dawley, Wistar, Spontaneously Hypertensive Rats) may exhibit varying sensitivities to Cirazoline.[10]

  • Route of Administration: The choice of administration route will influence the onset, magnitude, and duration of the hypertensive effect.

  • Monitoring: Continuous and accurate monitoring of blood pressure and heart rate is critical for obtaining reliable data. Telemetry is the gold standard for conscious, freely moving animals.[11]

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose of Cirazoline for the specific experimental model and objectives.

By following these protocols and considering the key variables, researchers can effectively and reproducibly induce a hypertensive state in animal models using this compound for a wide range of cardiovascular research applications.

References

Measuring Cytosolic Ca2+ Transients in Response to Cirazoline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring cytosolic Ca2+ transients in response to Cirazoline hydrochloride, a selective α1-adrenergic receptor agonist.[1][2] The protocols detailed below are designed for live-cell imaging and plate-based assays using common fluorescent calcium indicators.

This compound acts as a potent agonist at α1A-adrenergic receptors and a partial agonist at α1B and α1D subtypes.[3][4][5] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular processes.[6][7] Accurate measurement of these Ca2+ transients is crucial for studying receptor pharmacology, screening drug candidates, and elucidating cellular signaling pathways.

This document outlines two primary methods for monitoring these changes: one using the ratiometric indicator Fura-2 AM and another using the single-wavelength indicator Fluo-4 AM.[8] Additionally, an overview of genetically encoded calcium indicators (GECIs) is provided as an alternative approach.[9][10]

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound binds to and activates α1-adrenergic receptors, which are coupled to the Gq family of G-proteins. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol. This initial release can be followed by store-operated calcium entry (SOCE) across the plasma membrane.[7][11]

Cirazoline_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Cirazoline Cirazoline Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_transient Increased Cytosolic Ca2+ Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_store->Ca_transient Release

Caption: this compound signaling pathway leading to calcium release.

Experimental Protocols

Method 1: Ratiometric Measurement of [Ca2+]i using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent dye that allows for the quantification of intracellular calcium concentrations. It exhibits a shift in its excitation maximum from 380 nm in the Ca2+-free form to 340 nm when bound to Ca2+, with an emission peak around 510 nm.[12][13] The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of [Ca2+]i that is largely independent of dye concentration and cell thickness.[14]

Fura2_Workflow Start Start Cell_Culture 1. Plate cells on coverslips or in 96-well plates Start->Cell_Culture Prepare_Loading 2. Prepare Fura-2 AM loading solution Cell_Culture->Prepare_Loading Dye_Loading 3. Incubate cells with Fura-2 AM solution Prepare_Loading->Dye_Loading Wash 4. Wash cells to remove extracellular dye Dye_Loading->Wash De_esterification 5. Allow for complete de-esterification Wash->De_esterification Baseline 6. Record baseline fluorescence ratio (340/380 nm) De_esterification->Baseline Stimulation 7. Add this compound Baseline->Stimulation Record_Response 8. Record fluorescence ratio changes over time Stimulation->Record_Response Calibration 9. (Optional) Calibrate signal to determine [Ca2+]i Record_Response->Calibration End End Calibration->End

Caption: Experimental workflow for measuring Ca2+ transients with Fura-2 AM.
  • Cell Preparation:

    • Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.

  • Reagent Preparation:

    • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[14] Store at -20°C, protected from light.

    • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (HHBS), pH 7.4, containing 1 mM CaCl2, 1 mM MgCl2, and 2.5 mM probenecid (B1678239) (optional, to prevent dye leakage).

    • Fura-2 AM Loading Solution (2-5 µM): Dilute the Fura-2 AM stock solution into the loading buffer to the desired final concentration. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.[12]

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with loading buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[14][15]

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.

    • Add fresh loading buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[15]

  • Measurement:

    • Place the coverslip in a perfusion chamber on a fluorescence microscope or the 96-well plate in a plate reader equipped for ratiometric fluorescence measurement.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a stable baseline reading for 1-2 minutes.

    • Add this compound at the desired concentration and continue recording the fluorescence ratio to capture the Ca2+ transient.

Method 2: Single-Wavelength Measurement of [Ca2+]i using Fluo-4 AM

Fluo-4 AM is a high-affinity, single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding Ca2+.[8][16] It is excited at ~494 nm and emits at ~516 nm, making it compatible with standard FITC/GFP filter sets.[17] While simpler to use than ratiometric dyes, it is more susceptible to variations in dye loading and cell thickness.[18]

  • Cell Preparation:

    • Follow the same procedure as for Fura-2 AM.

  • Reagent Preparation:

    • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO.[17]

    • Loading Buffer: As described for Fura-2 AM.

    • Fluo-4 AM Loading Solution (1-5 µM): Dilute the Fluo-4 AM stock solution into the loading buffer. The addition of Pluronic F-127 (0.02-0.04%) is recommended.[8]

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with loading buffer.

    • Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.

    • Add fresh loading buffer and incubate for an additional 15-30 minutes at room temperature for de-esterification.

  • Measurement:

    • Use a fluorescence microscope or plate reader with filters appropriate for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm).

    • Record a stable baseline fluorescence (F0) for 1-2 minutes.

    • Add this compound and record the change in fluorescence intensity (F) over time.

    • The response is typically reported as the ratio F/F0 or (F-F0)/F0.

Data Presentation

Quantitative data from calcium transient experiments should be summarized for clear comparison.

Table 1: Example Data Summary for this compound Response

ParameterControl (Vehicle)Cirazoline (1 µM)Cirazoline (10 µM)Antagonist + Cirazoline (10 µM)
Baseline [Ca2+]i (nM) 102 ± 8105 ± 10103 ± 9101 ± 7
Peak [Ca2+]i (nM) 110 ± 12450 ± 35780 ± 55125 ± 15
Amplitude (Peak - Baseline) 8 ± 4345 ± 25677 ± 4624 ± 8
Time to Peak (seconds) N/A15 ± 312 ± 2N/A
Duration at 50% Max (s) N/A45 ± 662 ± 8N/A

Data are presented as mean ± SEM from n=3 independent experiments.

Alternative Method: Genetically Encoded Calcium Indicators (GECIs)

GECIs, such as the GCaMP series, are fluorescent proteins that are genetically introduced into cells to report calcium levels.[9][10]

Advantages:

  • Cell-type Specificity: Can be expressed in specific cell populations using targeted promoters.[19]

  • Subcellular Targeting: Can be targeted to specific organelles to measure calcium dynamics in different compartments.[9]

  • Long-term Expression: Suitable for chronic in vivo imaging without repeated dye loading.[19]

Disadvantages:

  • Transfection/Transduction Required: Requires genetic modification of the target cells.

  • Potential for Buffering: Overexpression can buffer intracellular calcium and affect signaling.[19]

  • Slower Kinetics: May have slower response kinetics compared to chemical dyes.

The choice between chemical dyes and GECIs depends on the specific experimental question, cell type, and available instrumentation.

Troubleshooting

Table 2: Common Issues and Solutions in Calcium Imaging

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Incomplete de-esterification- Insufficient dye loading- Cell death- Increase de-esterification time- Increase dye concentration or incubation time- Check cell viability with a viability stain
High Background Fluorescence - Incomplete removal of extracellular dye- Dye compartmentalization- Ensure thorough washing after loading- Lower loading temperature (e.g., room temp)[11]
No Response to Cirazoline - Receptor not expressed in cell type- Degraded Cirazoline solution- Depleted intracellular Ca2+ stores- Verify receptor expression (e.g., qPCR, Western blot)- Prepare fresh agonist solution- Check response to a positive control (e.g., ATP, ionomycin)
Phototoxicity/Photobleaching - Excessive excitation light intensity- Prolonged exposure- Reduce excitation intensity- Use a neutral density filter- Decrease exposure time and/or imaging frequency

References

Application Notes and Protocols: Cirazoline Hydrochloride in Radioligand Binding Assays for Imidazoline Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cirazoline (B1222771) hydrochloride in radioligand binding assays for the characterization of imidazoline (B1206853) binding sites. This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and workflows.

Introduction

Imidazoline receptors are a class of non-adrenergic receptors that are involved in a variety of physiological processes, including the regulation of blood pressure, neuroprotection, and metabolic functions. They are broadly classified into three main subtypes: I₁, I₂, and I₃. Cirazoline, a potent α₁-adrenoceptor agonist, also exhibits high affinity for imidazoline binding sites, making it a valuable pharmacological tool for their study.[1][2] When radiolabeled, typically with tritium (B154650) ([³H]), [³H]-cirazoline can be used as a radioligand to label and characterize these sites.[3] However, it is important to note that [³H]-cirazoline may not effectively distinguish between the I₁ and I₂ subtypes.[3]

Data Presentation: Binding Affinities of Cirazoline and Other Key Ligands

The following table summarizes the binding affinities (Ki) of cirazoline hydrochloride and other relevant ligands for imidazoline and α-adrenergic receptor subtypes. This data is crucial for designing and interpreting radioligand binding assays.

CompoundI₁ Site (Ki, nM)I₂ Site (Ki, nM)α₁-Adrenoceptor (Ki, nM)α₂-Adrenoceptor (Ki, nM)Reference
Cirazoline ~12.6 (pKi 7.9)High AffinityHigh Affinity~275 (pKi 6.56)[4][5]
IdazoxanHigh AffinityHigh AffinityModerate AffinityHigh Affinity[6]
ClonidineHigh AffinityModerate AffinityLow AffinityHigh Affinity[3]
MoxonidineHigh AffinityLow AffinityLow AffinityModerate Affinity[7]
RilmenidineHigh AffinityLow AffinityLow AffinityModerate Affinity[8]
PrazosinLow AffinityLow AffinityHigh Affinity (α₁)Low Affinity[3]
YohimbineLow AffinityLow AffinityLow AffinityHigh Affinity (α₂)[3]

Note: Ki values can vary depending on the tissue preparation, radioligand used, and experimental conditions. The values presented here are approximate and intended for comparative purposes. "High Affinity" generally indicates Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range.

Experimental Protocols

This section provides detailed methodologies for performing radioligand binding assays using [³H]-cirazoline to characterize imidazoline binding sites.

Protocol 1: Membrane Preparation from Tissue (e.g., Rat Brain, Kidney)

This protocol describes the preparation of cell membranes, which are the source of the imidazoline receptors for the binding assay.

Materials:

  • Tissue (e.g., whole rat brain, kidney)

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge (capable of 48,000 x g)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Euthanize the animal according to approved ethical guidelines and rapidly dissect the desired tissue.

  • Place the tissue in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Centrifuge again at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the final pellet in Assay Buffer to a desired protein concentration (typically 1-2 mg/mL).

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay with [³H]-Cirazoline

This assay is performed to determine the density of imidazoline binding sites (Bmax) and the equilibrium dissociation constant (Kd) of [³H]-cirazoline.

Materials:

  • Prepared cell membranes

  • [³H]-cirazoline (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of [³H]-cirazoline in Assay Buffer, typically ranging from 0.1 to 20 nM.

  • In a 96-well plate, set up the following for each concentration of [³H]-cirazoline:

    • Total Binding: Add a known amount of membrane protein (e.g., 100-200 µg) and the corresponding [³H]-cirazoline dilution.

    • Non-specific Binding (NSB): Add the same amount of membrane protein, the [³H]-cirazoline dilution, and a high concentration of unlabeled cirazoline (e.g., 10 µM) to saturate the specific binding sites.

    • Bring the final volume in each well to 250 µL with Assay Buffer.

  • Incubate the plate at room temperature (25°C) for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.

  • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-cirazoline concentration.

    • Plot the specific binding versus the concentration of [³H]-cirazoline.

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the imidazoline binding sites labeled by [³H]-cirazoline.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compound(s).

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up the following:

    • Total Binding: Add a known amount of membrane protein (e.g., 100-200 µg) and a fixed concentration of [³H]-cirazoline (typically at or near its Kd value).

    • Competition: Add the same amount of membrane protein, the fixed concentration of [³H]-cirazoline, and increasing concentrations of the unlabeled test compound.

    • Non-specific Binding (NSB): Add the same amount of membrane protein, the fixed concentration of [³H]-cirazoline, and a high concentration of unlabeled cirazoline (e.g., 10 µM).

    • Bring the final volume in each well to 250 µL with Assay Buffer.

  • Follow steps 3-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-cirazoline).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-cirazoline used and Kd is the equilibrium dissociation constant of [³H]-cirazoline determined from the saturation assay.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for imidazoline receptors and the general workflow of a radioligand binding assay.

G Proposed Signaling Pathway for I₁ Imidazoline Receptors Cirazoline Cirazoline / Agonist I1_Receptor I₁ Imidazoline Receptor Cirazoline->I1_Receptor PLC Phospholipase C I1_Receptor->PLC PLA2 Phospholipase A₂ I1_Receptor->PLA2 activates NHE Na⁺/H⁺ Exchanger I1_Receptor->NHE inhibits PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol PIP2->DAG PKC Protein Kinase C DAG->PKC activates Downstream Downstream Cellular Effects (e.g., ↓ Sympathetic Outflow) PKC->Downstream AA Arachidonic Acid PLA2->AA releases PGs Prostaglandins AA->PGs PGs->Downstream NHE->Downstream

Caption: Proposed signaling cascade for the I₁ imidazoline receptor.

G Proposed Signaling Pathway for I₂ Imidazoline Sites Cirazoline Cirazoline / Ligand I2_Site I₂ Imidazoline Site (e.g., on MAO) Cirazoline->I2_Site MAO Monoamine Oxidase (MAO) I2_Site->MAO Allosteric Modulation (Inhibition) Monoamines Monoamines (e.g., Norepinephrine, Serotonin) MAO->Monoamines metabolizes Metabolites Inactive Metabolites MAO->Metabolites produces Monoamines->Metabolites Neurotransmission Modulation of Neurotransmission Monoamines->Neurotransmission

Caption: Putative mechanism of action at I₂ imidazoline sites.

G Radioligand Binding Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubate Membranes with Radioligand +/- Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Series ([³H]-Cirazoline) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution Series (Unlabeled Ligand) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding Determine Kd, Bmax, Ki Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

References

Application Notes and Protocols: Investigating the Effect of Cirazoline on Neuronal Firing Rates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cirazoline is a potent and selective α1-adrenoceptor agonist, with a higher affinity for the α1A subtype. It also exhibits partial agonist activity at α2-adrenoceptors. Due to its pharmacological profile, Cirazoline is a valuable tool for investigating the role of the adrenergic system in modulating neuronal excitability. These application notes provide a detailed experimental framework for studying the effects of Cirazoline on neuronal firing rates using in vitro electrophysiology.

Key Experimental Protocols:

1. In Vitro Slice Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol details the methodology for recording action potentials from neurons in acute brain slices to assess the effect of Cirazoline on their firing rate.

  • Slice Preparation:

    • Anesthetize a rodent model (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.

    • Rapidly dissect the brain and mount it on a vibratome stage.

    • Prepare 300 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.

  • Recording Procedure:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.

    • Bath-apply Cirazoline at various concentrations (e.g., 1, 10, 100 µM) and record the changes in firing rate in response to the same current injections.

    • To confirm the involvement of α1-adrenoceptors, co-apply a selective antagonist like prazosin (B1663645) prior to Cirazoline application.

Data Presentation:

Table 1: Effect of Cirazoline on Neuronal Firing Rate

Cirazoline Concentration (µM)Baseline Firing Rate (Hz) (Mean ± SEM)Firing Rate with Cirazoline (Hz) (Mean ± SEM)% Change in Firing Rate
15.2 ± 0.47.8 ± 0.6+50%
105.5 ± 0.310.5 ± 0.8+91%
1005.3 ± 0.515.1 ± 1.2+185%
100 + Prazosin (10 µM)5.4 ± 0.45.6 ± 0.5+3.7%

Mandatory Visualizations:

G cluster_workflow Experimental Workflow prep Slice Preparation recovery Slice Recovery prep->recovery record Electrophysiological Recording recovery->record baseline Establish Baseline Firing record->baseline drug_app Bath Apply Cirazoline baseline->drug_app data_acq Data Acquisition drug_app->data_acq analysis Data Analysis data_acq->analysis

Caption: Experimental workflow for in-vitro electrophysiology.

G cluster_pathway Cirazoline Signaling Pathway cirazoline Cirazoline alpha1 α1-Adrenoceptor cirazoline->alpha1 binds gq Gq Protein alpha1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ion_channel Ion Channel Modulation ca2->ion_channel pkc->ion_channel firing_rate ↑ Neuronal Firing Rate ion_channel->firing_rate

Caption: Cirazoline's primary signaling cascade.

G cluster_logic Data Analysis Logic start Raw Electrophysiology Data spike_detection Spike Detection Algorithm start->spike_detection firing_rate_calc Calculate Instantaneous Firing Rate spike_detection->firing_rate_calc averaging Average Firing Rate (Baseline vs. Drug) firing_rate_calc->averaging stats Statistical Analysis (e.g., t-test, ANOVA) averaging->stats conclusion Conclusion on Cirazoline's Effect stats->conclusion

Troubleshooting & Optimization

Cirazoline hydrochloride stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of cirazoline (B1222771) hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving cirazoline hydrochloride solutions.

Issue 1: Rapid Loss of Potency in Aqueous Solution

  • Question: I am observing a rapid decrease in the expected pharmacological activity of my this compound stock solution. What could be the cause?

  • Answer: Rapid loss of potency is often linked to chemical degradation. The stability of this compound in aqueous solution can be influenced by several factors:

    • pH: The imidazoline (B1206853) ring in cirazoline is susceptible to hydrolysis, a process that is often pH-dependent.[1][2][3] Extreme pH values (highly acidic or alkaline) can catalyze the degradation of the molecule.[4] For other imidazoline derivatives like oxymetazoline (B75379), minimal degradation is observed in the pH range of 2.0 to 5.0.[2][5]

    • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6] Storing solutions at room temperature or higher for extended periods can lead to significant degradation.

    • Light Exposure: Although specific photostability data for cirazoline is not extensively published, many pharmaceutical compounds are sensitive to UV and visible light, which can induce photolytic degradation.[7][8]

    Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your aqueous solution. If it falls outside a neutral or slightly acidic range, consider adjusting it or using a buffered system.

    • Control Storage Temperature: Prepare and store stock solutions at recommended temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.[9]

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to ensure potency.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Question: I am analyzing my this compound sample with HPLC and see new, unidentified peaks that were not present initially. What are these peaks?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent degradation products formed from the parent cirazoline molecule. Forced degradation studies, which intentionally expose the drug to harsh conditions, are used to generate and identify these potential degradants.[7][10][11]

    Possible Causes and Identification Strategy:

    • Hydrolysis: Under acidic or basic conditions, the imidazoline ring can open, leading to the formation of hydrolysis products.[1][2]

    • Oxidation: Exposure to oxidative conditions (e.g., hydrogen peroxide) can lead to the formation of N-oxides or other oxidation products.[7]

    • Photodegradation: Exposure to light can result in various degradation products.[7]

    Troubleshooting and Identification Workflow:

    • Characterize the Unknown Peaks: Use techniques like mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks, which can help in elucidating their structures.[12]

    • Perform a Forced Degradation Study: To confirm the origin of these peaks, you can perform a forced degradation study on a pure sample of this compound. This will help in creating a degradation profile and confirming if the unknown peaks in your sample match the degradation products. (See the detailed protocol for a forced degradation study below).

    • Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it is capable of separating the parent drug from all potential degradation products.[13]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in aqueous solution?

  • A1:

    • Solid Form: this compound as a solid powder is generally stable and should be stored at room temperature, protected from moisture.[14] Some suppliers state a stability of at least four years under these conditions.[15]

    • Aqueous Solution: Stock solutions should be prepared in a suitable buffer. For short-term storage (days to a week), refrigeration at 4°C is recommended. For long-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound in common solvents?

  • A2: The solubility of this compound can vary slightly between suppliers, but typical values are:

    • Water: Soluble up to 100 mM (approximately 25 mg/mL).[14]

    • DMSO: Soluble up to 100 mM (approximately 25 mg/mL).[14]

    • Ethanol: Sparingly soluble (e.g., ~3 mg/mL).[15]

    • PBS (pH 7.2): Soluble (e.g., ~5 mg/mL).[15]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

  • A4: There is limited public data on the photostability of this compound. However, as a general precaution for all pharmaceutical compounds, it is recommended to protect solutions from light to prevent potential photolytic degradation.[7][8] This can be achieved by using amber-colored containers or by wrapping the container in a light-blocking material like aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a UV detector

  • LC-MS system for peak identification

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[7] Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for specified time points.[7] Neutralize with 0.1 M HCl and dilute.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for specified time points, protected from light. Dilute to the working concentration.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a specified duration. Dissolve/dilute the samples to the working concentration.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.[7][8] A control sample should be wrapped in foil to serve as a dark control.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.

    • Aim for 5-20% degradation of the active pharmaceutical ingredient for optimal results in identifying degradation products.[7]

Data Presentation

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursGeneration of hydrolysis products.
Base Hydrolysis 0.1 M NaOH60°C24 hoursGeneration of hydrolysis products.
Oxidation 3% H₂O₂Room Temp24 hoursFormation of oxidation products.
Thermal (Solid) Dry Heat80°C48 hoursPotential solid-state degradation.
Thermal (Solution) In Water80°C48 hoursAcceleration of hydrolytic/other degradation.
Photolytic (Solid) 1.2 million lux hoursAmbientAs per ICH Q1BFormation of photodegradation products.
Photolytic (Solution) 1.2 million lux hoursAmbientAs per ICH Q1BFormation of photodegradation products.

Note: The conditions and durations are starting points and may need to be optimized based on the observed stability of this compound.

Visualizations

Experimental_Workflow cluster_stress Forced Degradation Stress Conditions start Start: Pure Cirazoline HCl Sample stock Prepare Stock Solution (e.g., 1 mg/mL in H2O) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid photo Photolysis (UV/Vis Light) stock->photo thermal Thermal Stress (80°C) stock->thermal analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis report Characterize Degradants & Develop Stability-Indicating Method analysis->report

Caption: Workflow for a forced degradation study of Cirazoline HCl.

Troubleshooting_Workflow issue Issue: Unknown Peaks in HPLC or Potency Loss check_pH Check Solution pH issue->check_pH Start Here ph_ok pH in optimal range? check_pH->ph_ok check_temp Review Storage Temperature temp_ok Stored at recommended temp? check_temp->temp_ok check_light Assess Light Exposure light_ok Protected from light? check_light->light_ok ph_ok->check_temp Yes adjust_ph Action: Use Buffered Solution ph_ok->adjust_ph No temp_ok->check_light Yes adjust_temp Action: Store at ≤ 4°C or Frozen temp_ok->adjust_temp No adjust_light Action: Use Amber Vials light_ok->adjust_light No conclusion Conclusion: Degradation Likely Consider LC-MS for Identification light_ok->conclusion Yes adjust_ph->check_temp adjust_temp->check_light adjust_light->conclusion

Caption: Troubleshooting logic for Cirazoline HCl solution instability.

References

Addressing low efficacy of Cirazoline hydrochloride in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cirazoline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing functional assays involving this selective alpha-1 adrenergic agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist for α1-adrenergic receptors. Its activity, however, varies depending on the receptor subtype. It acts as a full agonist on the α1A-adrenergic receptor, but only a partial agonist on the α1B and α1D-adrenergic receptors. Additionally, Cirazoline can act as an antagonist at α2-adrenergic receptors and has been noted to have affinity for imidazoline (B1206853) receptors, which could lead to off-target effects.

Q2: Which functional assays are commonly used to assess this compound activity?

The most common functional assays for this compound are those that measure the downstream effects of α1-adrenergic receptor activation. Since these receptors primarily couple to Gq/11 G-proteins, assays measuring intracellular calcium mobilization are widely used. Other functional readouts include inositol (B14025) phosphate (B84403) (IP) accumulation assays and measurements of downstream effector activation, such as ERK phosphorylation. In more integrated systems, vascular smooth muscle contraction assays are also employed.

Q3: Why am I observing low or no efficacy with this compound in my functional assay?

Several factors can contribute to the low efficacy of this compound in functional assays. These can be broadly categorized as issues related to the experimental system, the compound itself, or the assay protocol. The troubleshooting guide below provides a detailed breakdown of potential causes and solutions.

Troubleshooting Guide: Low Efficacy of this compound

Low efficacy or a lack of response to this compound can be a frustrating issue. This guide provides a systematic approach to identifying and resolving common problems.

Problem 1: Suboptimal Cellular Response
Possible Cause Troubleshooting Step
Low α1-Adrenergic Receptor Expression: The cell line used may not endogenously express sufficient levels of the target α1-adrenergic receptor subtype (α1A, α1B, or α1D).1. Verify Receptor Expression: Perform qPCR or Western blot to confirm the expression of the specific α1-adrenergic receptor subtype in your cell line. 2. Use a Different Cell Line: Switch to a cell line known to have robust α1-adrenergic receptor expression (e.g., HEK293 or CHO cells stably transfected with the receptor subtype of interest).
Inefficient G-Protein Coupling: The cell line may lack the appropriate Gq/11 proteins for effective signal transduction, or the coupling efficiency may be low.1. Co-transfect with Promiscuous G-proteins: To enhance signaling, consider co-transfecting your cells with a promiscuous G-protein such as Gα15 or Gα16. These can couple a wide range of GPCRs to the phospholipase C pathway. 2. Assess G-protein Expression: If possible, verify the expression of relevant Gq/11 proteins in your cell line.
Cell Passage Number and Health: High passage numbers can lead to phenotypic drift and reduced receptor expression or signaling efficiency. Poor cell health will also negatively impact assay performance.1. Use Low Passage Cells: Always use cells with a low passage number for your experiments. 2. Monitor Cell Viability: Ensure cells are healthy and viable before and during the assay. Perform a viability test (e.g., Trypan Blue exclusion) to confirm.
Problem 2: Issues with this compound Compound
Possible Cause Troubleshooting Step
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.1. Verify Storage Conditions: Ensure the compound is stored according to the manufacturer's instructions (typically at room temperature, protected from light and moisture). 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment.
Incorrect Concentration: Errors in calculating dilutions can lead to the use of a suboptimal concentration range.1. Recalculate Dilutions: Double-check all calculations for serial dilutions. 2. Perform a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., from 1 pM to 100 µM) to ensure you are capturing the full dose-response relationship.
Problem 3: Assay Protocol and Conditions
Possible Cause Troubleshooting Step
Suboptimal Assay Buffer: The composition of the assay buffer (e.g., ion concentrations, pH) can significantly impact receptor function and cell health.1. Optimize Buffer Composition: Ensure your assay buffer has the correct physiological concentrations of ions, particularly Ca²⁺, and is buffered to the appropriate pH (typically 7.4). 2. Include Necessary Supplements: Some assays may require the addition of supplements like glucose to maintain cell health during the experiment.
Inadequate Dye Loading (for Calcium Assays): Insufficient loading of calcium indicator dyes (e.g., Fura-2 AM, Fluo-4 AM) will result in a low signal-to-noise ratio.1. Optimize Dye Concentration and Incubation Time: Titrate the concentration of the calcium dye and the incubation time to achieve optimal loading without causing cytotoxicity. 2. Use a Dispersing Agent: Include a non-ionic surfactant like Pluronic F-127 in the loading buffer to aid in the solubilization of the AM ester dye.
Off-Target Effects: At higher concentrations, Cirazoline can interact with other receptors, such as imidazoline receptors, potentially leading to confounding or inhibitory effects.1. Use Selective Antagonists: To confirm that the observed effect is mediated by α1-adrenergic receptors, pre-incubate the cells with a selective α1-antagonist (e.g., prazosin) and check if the response to Cirazoline is blocked.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for different α1-adrenergic receptor subtypes from various studies. These values can vary depending on the experimental system and assay conditions.

Receptor SubtypeCell Line/TissueAssay TypeKi (nM)EC50 (nM)
α1A CHO[³H]Prazosin Binding120-
α1A CHOCalcium Mobilization-Full agonist, similar to norepinephrine
α1B CHO[³H]Prazosin Binding960-
α1B CHOCalcium Mobilization-Partial agonist
α1D CHO[³H]Prazosin Binding660-
α1D CHOCalcium Mobilization-Partial agonist

Experimental Protocols

Detailed Protocol: Intracellular Calcium Mobilization Assay Using Fura-2 AM

This protocol is designed for measuring Cirazoline-induced intracellular calcium changes in adherent cells (e.g., HEK293 or CHO) grown in a 96-well plate format.

Materials:

  • HEK293 or CHO cells stably expressing the desired α1-adrenergic receptor subtype

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Prazosin (as a negative control)

  • Ionomycin (B1663694) or ATP (as a positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the loading solution.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

    • Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.

    • For antagonist controls, prepare a solution of prazosin. Pre-incubate the cells with the antagonist for 15-30 minutes before adding Cirazoline.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to measure the fluorescence ratio (F340/F380) over time.

    • Establish a baseline reading for 10-20 seconds.

    • Add 100 µL of the 2x Cirazoline solution to the appropriate wells.

    • Continue to record the fluorescence ratio for at least 2-3 minutes to capture the peak response and subsequent decay.

    • At the end of the experiment, add a positive control like ionomycin or ATP to confirm cell viability and responsiveness.

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths.

    • Calculate the peak response for each concentration of Cirazoline.

    • Plot the peak response against the logarithm of the Cirazoline concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cirazoline This compound Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Binds to Gq_11 Gq/11 Alpha1_AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream Leads to PKC->Downstream Leads to

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Dye_Loading 2. Load Cells with Fura-2 AM Cell_Seeding->Dye_Loading Cell_Washing 3. Wash Cells to Remove Excess Dye Dye_Loading->Cell_Washing Baseline 4. Measure Baseline Fluorescence Cell_Washing->Baseline Compound_Addition 5. Add this compound Baseline->Compound_Addition Measurement 6. Record Fluorescence Change Compound_Addition->Measurement Ratio_Calc 7. Calculate F340/F380 Ratio Measurement->Ratio_Calc Dose_Response 8. Generate Dose-Response Curve Ratio_Calc->Dose_Response EC50_Calc 9. Calculate EC50 Dose_Response->EC50_Calc

Caption: Experimental workflow for a calcium mobilization assay with Cirazoline.

Troubleshooting_Logic Start Low/No Efficacy Observed Check_Cells Check Cell System Start->Check_Cells Check_Compound Check Compound Integrity Start->Check_Compound Check_Protocol Check Assay Protocol Start->Check_Protocol Receptor_Expression Verify Receptor Expression Check_Cells->Receptor_Expression Is receptor expression adequate? G_Protein_Coupling Assess G-Protein Coupling Check_Cells->G_Protein_Coupling Is G-protein coupling efficient? Cell_Health Check Cell Health & Passage Check_Cells->Cell_Health Are cells healthy? Compound_Storage Verify Compound Storage Check_Compound->Compound_Storage Is it stored correctly? Fresh_Solutions Prepare Fresh Solutions Check_Compound->Fresh_Solutions Are solutions fresh? Buffer_Optimization Optimize Assay Buffer Check_Protocol->Buffer_Optimization Is the buffer optimal? Dye_Loading_Opt Optimize Dye Loading Check_Protocol->Dye_Loading_Opt Is dye loading sufficient? Controls Run Appropriate Controls Check_Protocol->Controls Are controls working?

Caption: Troubleshooting logic for low efficacy of this compound.

Technical Support Center: Understanding the Biphasic Dose-Response of Cirazoline Hydrochloride on Working Memory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of cirazoline (B1222771) hydrochloride on working memory. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected dose-response relationship between cirazoline hydrochloride and working memory?

A1: this compound exhibits a biphasic, or U-shaped, dose-response curve on spatial working memory, particularly observed in aged non-human primates.[1] At low doses (0.00001-0.001 mg/kg), cirazoline significantly impairs working memory performance.[1] Conversely, preliminary data suggests that higher doses (0.001-0.01 mg/kg) may occasionally lead to improved performance.[1] This complex dose-response necessitates careful dose selection and analysis in your experiments.

Q2: What are the primary molecular targets of this compound in the brain that influence working memory?

A2: this compound's effects on working memory are primarily mediated through its interaction with several receptor systems in the prefrontal cortex (PFC), a brain region critical for executive functions, including working memory.[2] Its primary targets include:

  • α1-Adrenergic Receptors: Cirazoline is a potent agonist at these receptors.[1] Stimulation of α1-adrenergic receptors in the PFC has been shown to impair working memory.[1]

  • Imidazoline (B1206853) Receptors: Cirazoline also has a high affinity for imidazoline receptors.[1] The improved performance at higher doses of cirazoline is suggested to be mediated by these receptors, as the effect is not blocked by the α1-antagonist prazosin (B1663645) but is reversed by the imidazoline/α2-adrenergic antagonist idazoxan (B1206943).[1]

  • α2-Adrenergic Receptors: While cirazoline is primarily an α1-agonist, the reversal of its high-dose effects by idazoxan suggests a potential indirect involvement of α2-adrenergic receptors or a direct interaction with a specific subtype of imidazoline receptor that is sensitive to this antagonist.[1]

Q3: What is the "variable delayed response task" and how is it used to assess working memory?

A3: The variable delayed response (VDR) task is a classic behavioral paradigm used to assess spatial working memory in non-human primates.[1][3] The task evaluates an animal's ability to remember the location of a hidden reward over a delay period. The "variable" aspect refers to the changing duration of the delay, which allows for a more detailed assessment of memory function under varying cognitive loads.

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of cirazoline on working memory.

  • Possible Cause 1: Incorrect Dose Range.

    • Solution: Ensure your dose range encompasses the biphasic curve. We recommend starting with a wide range of doses, including those in the low (0.00001-0.001 mg/kg) and high (0.001-0.01 mg/kg) ranges, as identified in primate studies.[1] A failure to observe an effect might be due to dosing at the inflection point of the "U" shaped curve.

  • Possible Cause 2: Insufficient Statistical Power.

    • Solution: Working memory performance can be variable between subjects. Ensure you have a sufficient number of subjects to detect statistically significant effects. Power analysis based on expected effect sizes from preliminary studies is recommended.

  • Possible Cause 3: Drug Administration and Bioavailability.

    • Solution: Cirazoline has good brain penetrance when administered systemically.[1] However, ensure consistent administration methods (e.g., route, vehicle, and timing relative to testing). Verify the stability and concentration of your this compound solution.

Problem 2: Observing only impairment of working memory with increasing doses of cirazoline.

  • Possible Cause 1: Dose range is not high enough.

    • Solution: The improvement in working memory with cirazoline has been described as "occasional" and may require higher doses than those causing impairment.[1] Carefully extend your dose range upwards, paying close attention to potential side effects.

  • Possible Cause 2: Subject-specific factors.

    • Solution: The cognitive-enhancing effects of higher doses may be more variable and subject-dependent. Analyze individual subject data to identify responders versus non-responders. Factors such as age and baseline cognitive performance may influence the response.

Problem 3: Difficulty in interpreting the contribution of different receptor systems.

  • Possible Cause: Non-specific drug effects.

    • Solution: To dissect the pharmacology of cirazoline's effects, use specific receptor antagonists.

      • To confirm the involvement of α1-adrenergic receptors in the low-dose impairment, pre-treat with an α1-antagonist like prazosin.[1]

      • To investigate the high-dose improvement, pre-treat with an imidazoline/α2-adrenergic antagonist like idazoxan.[1]

Data Presentation

Table 1: Biphasic Dose-Response of Cirazoline on Working Memory in Aged Rhesus Monkeys

Dose Range (mg/kg)Observed Effect on Working Memory PerformancePutative Primary Receptor MediatorAntagonist that Reverses Effect
0.00001 - 0.001Significant Impairmentα1-Adrenergic ReceptorPrazosin
0.001 - 0.01Occasional ImprovementImidazoline ReceptorIdazoxan

Data synthesized from Arnsten & Jentsch, 1997.[1]

Experimental Protocols

Detailed Methodology for the Variable Delayed Response (VDR) Task

This protocol is a generalized procedure based on descriptions of the VDR task used in non-human primate research.[3][4][5]

  • Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized touchscreen system is typically used. The setup should include a testing board with two or more food wells and an opaque screen to obscure the animal's view during the delay period.

  • Habituation and Training:

    • Familiarize the animal with the testing apparatus and the experimenter.

    • Train the animal to displace a cover to retrieve a food reward from a well.

    • Introduce the opaque screen and short delays (0-2 seconds), gradually increasing the delay duration as the animal's performance improves. The criterion for learning is typically a high percentage of correct responses (e.g., >80%) over consecutive sessions.[5]

  • Testing Procedure:

    • Trial Initiation: The animal is seated in front of the testing board.

    • Cue Phase: The experimenter baits one of the food wells with a preferred food reward in full view of the monkey. Both wells are then covered with identical objects.

    • Delay Phase: The opaque screen is lowered, blocking the monkey's view of the wells for a predetermined, variable duration (e.g., 5-30 seconds).[4]

    • Response Phase: The screen is raised, and the animal is allowed to choose one well by displacing its cover.

    • Reinforcement/Correction: A correct choice is rewarded with the food. An incorrect choice is not rewarded, and a correction trial may be initiated.

  • Drug Administration: this compound or vehicle is administered systemically at a predetermined time before the testing session.

  • Data Collection: The primary dependent variable is the percentage of correct responses at each delay interval. Other measures may include response latency and the number of errors.

Mandatory Visualization

Biphasic_Dose_Response_Logic cluster_dose Cirazoline Dose cluster_receptor Primary Receptor Target cluster_effect Effect on Working Memory Low Dose Low Dose Alpha1_Adrenergic α1-Adrenergic Receptor Low Dose->Alpha1_Adrenergic Activates High Dose High Dose Imidazoline_Receptor Imidazoline Receptor High Dose->Imidazoline_Receptor Preferentially Activates Impairment Impairment Alpha1_Adrenergic->Impairment Leads to Improvement Improvement Imidazoline_Receptor->Improvement Leads to

Caption: Logical flow of cirazoline's biphasic effect on working memory.

Alpha1_Signaling_Pathway Cirazoline Cirazoline Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Binds to Gq_Protein Gq-protein Alpha1_AR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Activates Neuronal_Excitability Altered Neuronal Excitability PKC->Neuronal_Excitability Phosphorylates Targets Glutamate_GABA Modulation of Glutamate & GABA Release PKC->Glutamate_GABA Modulates WM_Impairment Working Memory Impairment Neuronal_Excitability->WM_Impairment Glutamate_GABA->WM_Impairment

Caption: α1-Adrenergic receptor signaling cascade in working memory impairment.

Imidazoline_Signaling_Pathway Cirazoline Cirazoline I1_Receptor I1-Imidazoline Receptor Cirazoline->I1_Receptor Binds to I2_Receptor I2-Imidazoline Receptor (Mitochondrial) Cirazoline->I2_Receptor Binds to G_Protein G-protein I1_Receptor->G_Protein Activates MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Allosterically Modulates PLA2 Phospholipase A2 (PLA2) G_Protein->PLA2 Activates Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Neuronal_Plasticity Modulation of Neuronal Plasticity Arachidonic_Acid->Neuronal_Plasticity Neurotransmitter_Metabolism Altered Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Neurotransmitter_Metabolism->Neuronal_Plasticity WM_Improvement Working Memory Improvement Neuronal_Plasticity->WM_Improvement

Caption: Putative imidazoline receptor signaling pathways in working memory.

References

How to block the α2-adrenergic antagonist effects of Cirazoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirazoline hydrochloride, specifically focusing on how to block its α2-adrenergic antagonist effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound an agonist or an antagonist at α2-adrenergic receptors?

A1: this compound is a potent competitive antagonist at α2-adrenergic receptors. While it is primarily known as a selective α1-adrenergic receptor agonist, it also exhibits significant antagonist activity at α2-adrenergic receptors.[1] A Schild plot analysis has determined its pA2 value to be 7.56, indicating a high affinity for α2-adrenergic receptors in its antagonist role.[1]

Q2: How can I experimentally block the α2-adrenergic antagonist effects of this compound?

A2: To block the α2-adrenergic antagonist effects of this compound, you will need to introduce a selective α2-adrenergic agonist. The agonist will compete with Cirazoline for binding to the α2-adrenergic receptor. By using a sufficiently high concentration of the agonist, you can overcome the competitive antagonism of Cirazoline. The choice of agonist will depend on the specific α2-adrenergic receptor subtype you are investigating.

Q3: What are some suitable α2-adrenergic agonists to counteract Cirazoline's antagonist effects?

A3: Several α2-adrenergic agonists can be used. The choice may depend on the specific experimental setup and the α2-adrenergic receptor subtype of interest. Commonly used α2-adrenergic agonists include:

  • Clonidine: A widely used, non-selective α2-adrenergic agonist.

  • Dexmedetomidine: A potent and highly selective α2-adrenergic agonist.

  • UK-14,304 (Brimonidine): A selective α2-adrenergic agonist.

  • Guanfacine: An α2A-adrenergic receptor selective agonist.

Q4: Which experimental models are suitable for studying the α2-antagonist effects of Cirazoline?

A4: A variety of in vitro and in vivo models can be used.

  • Cell Lines: Stably transfected cell lines expressing specific human α2-adrenergic receptor subtypes (α2A, α2B, α2C) in hosts like HEK293 or CHO cells are ideal for controlled in vitro experiments.[2][3][4] The hepatoma cell line HepG2 and the neuroblastoma cell line SK-N-MC have been shown to natively express α2C and a mix of α2A/α2C receptors, respectively.[5]

  • Isolated Tissues: Preparations such as the guinea-pig ileum and rat vas deferens are classic models for studying α2-adrenergic receptor function in a more physiological context.[1][6][7]

  • In Vivo Models: Animal models can be used to investigate the physiological consequences of Cirazoline's α2-antagonism, though this requires careful consideration of its potent α1-agonist effects.

Troubleshooting Guides

Problem 1: I am not observing the expected α2-antagonist effect of Cirazoline in my functional assay.

Possible Cause Troubleshooting Step
Incorrect concentration of Cirazoline Ensure that the concentration of Cirazoline is appropriate to elicit an antagonist effect. Refer to its pA2 value (7.56) to estimate the necessary concentration range.[1]
Low concentration of the α2-agonist The concentration of the α2-agonist being used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around this value.
Receptor desensitization Prolonged exposure to agonists can lead to receptor desensitization. Ensure that incubation times are appropriate and that cells or tissues are not overstimulated.
Issues with the experimental system Verify the expression and functionality of the α2-adrenergic receptors in your chosen cell line or tissue preparation.

Problem 2: The blocking effect of my selective α2-agonist is not consistent in the presence of Cirazoline.

Possible Cause Troubleshooting Step
Pharmacokinetic issues in tissue preparations In isolated tissue experiments, ensure adequate equilibration time for both Cirazoline and the competing agonist to reach the receptor sites.
Non-specific binding At high concentrations, some ligands may exhibit non-specific binding, which can interfere with the expected competitive interaction. Assess non-specific binding in your assays.
Agonist interaction with other receptors The chosen α2-agonist may have off-target effects at other receptors that could influence the observed response. Consult the pharmacological profile of your agonist.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterReceptorValueSpecies/SystemReference
pA2 α2-adrenergic7.56Guinea-pig ileum[1]
Ki (nM) α1A-adrenergic120Recombinant human[8]
Ki (nM) α1B-adrenergic960Recombinant human[8]
Ki (nM) α1D-adrenergic660Recombinant human[8]

Table 2: Selective α2-Adrenergic Antagonists for Experimental Use

AntagonistSelectivity
Yohimbine α2-selective
Rauwolscine α2-selective
Atipamezole Highly α2-selective
BRL 44408 α2A-selective
Imiloxan α2B-selective
JP-1302 α2C-selective

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Cirazoline's Affinity for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a competitive binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the desired human α2-adrenergic receptor subtype (e.g., HEK293-α2A).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific α2-antagonists).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and competitive binding.

  • Addition of Competitor: Add increasing concentrations of unlabeled this compound to the competitive binding wells. Add a high concentration of an unlabeled α2-antagonist (e.g., phentolamine) to the non-specific binding wells.

  • Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

  • Addition of Membranes: Add the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Cirazoline concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To functionally characterize the α2-antagonist activity of Cirazoline by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • A cell line expressing the target α2-adrenergic receptor (e.g., CHO-α2A).

  • A selective α2-adrenergic agonist (e.g., dexmedetomidine).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treatment with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the α2-agonist (e.g., the EC80 concentration) to the wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Cirazoline concentration. The reversal of the agonist-induced inhibition of cAMP production will demonstrate the antagonist activity of Cirazoline.

Mandatory Visualization

G cluster_0 α2-Adrenergic Receptor Signaling Agonist α2-Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Cirazoline Cirazoline (Antagonist) Cirazoline->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Reduces production ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: Signaling pathway of the α2-adrenergic receptor.

G cluster_1 Experimental Workflow: Schild Analysis for pA2 Determination A 1. Obtain Agonist Dose-Response Curve B 2. Incubate Tissue/Cells with Fixed Concentration of Cirazoline A->B C 3. Obtain Agonist Dose-Response Curve in presence of Cirazoline B->C D 4. Repeat Step 2 & 3 with Increasing Concentrations of Cirazoline C->D E 5. Calculate Dose Ratios (EC50 with antagonist / EC50 without) D->E F 6. Plot log(Dose Ratio - 1) vs. log[Cirazoline] E->F G 7. Determine pA2 (x-intercept of the plot) F->G

Caption: Workflow for determining the pA2 value of an antagonist.

References

Investigating potential off-target effects of Cirazoline hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cirazoline (B1222771) hydrochloride in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Cirazoline hydrochloride?

This compound is primarily a potent and selective full agonist for the α1A-adrenergic receptor.[1][2] It also acts as a partial agonist at α1B- and α1D-adrenergic receptors and as an antagonist at α2-adrenergic receptors.[1][2] Its activity at imidazoline (B1206853) receptors has also been reported.[3][4]

Q2: What are the known off-target receptors for this compound?

The most well-documented off-target activity of Cirazoline is at imidazoline receptors.[3][4] Depending on the cellular context and the concentration used, this can lead to responses that are independent of adrenergic receptor activation. It also exhibits antagonist activity at α2-adrenergic receptors, which could confound results in systems where these receptors are functionally active.[2]

Q3: What is the recommended concentration range for using this compound in in vitro studies?

The optimal concentration of this compound depends on the cell type and the specific adrenergic receptor subtypes expressed. Generally, concentrations ranging from 1 µM to 100 µM have been used in cell-based assays.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cellular model and to minimize potential off-target effects.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[5] For cell culture, it is recommended to prepare a concentrated stock solution in sterile water or DMSO. One manufacturer suggests that aqueous solutions should not be stored for more than one day.[6] Stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months.[1] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect your cells. If using water as the solvent for the stock solution, it should be filter-sterilized before use in cell culture.[1]

Q5: What are essential control experiments when investigating the effects of this compound?

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., water, DMSO) used to dissolve the this compound.

  • Antagonist Controls: To confirm the involvement of specific receptors, pre-treat cells with selective antagonists before adding Cirazoline.

  • Cell Line Controls: If possible, use cell lines that do not express the target receptor (or use siRNA/CRISPR to knock it down) to identify non-receptor-mediated effects.

  • Functional Assays: Use multiple functional assays to corroborate your findings. For example, if you observe a change in cell proliferation, you might also want to examine downstream signaling pathways.

Troubleshooting Guides

Problem: Unexpected or Inconsistent Cellular Response
Potential Cause Troubleshooting Steps
Off-target effects 1. Perform a thorough literature search: Check for known off-target effects of Cirazoline in your cell type or similar models. 2. Use selective antagonists: Pre-treat cells with antagonists for α1A, α1B, α1D, α2-adrenergic, and imidazoline receptors to dissect the contribution of each. 3. Vary the concentration: High concentrations of Cirazoline are more likely to induce off-target effects. Determine the lowest effective concentration from a dose-response curve.
Cell line variability 1. Characterize your cell line: Confirm the expression levels of adrenergic and imidazoline receptor subtypes in your specific cell line using techniques like qPCR or Western blotting. 2. Passage number: Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing. 3. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
Compound degradation 1. Prepare fresh solutions: As aqueous solutions of this compound can be unstable, prepare them fresh for each experiment.[6] 2. Proper storage: Ensure stock solutions are stored correctly and are not subjected to multiple freeze-thaw cycles.[1]
Problem: Difficulty Interpreting Dose-Response Curves
Potential Cause Troubleshooting Steps
Biphasic dose-response curve 1. Consider multiple receptor subtypes: A biphasic curve can indicate that Cirazoline is acting on multiple receptor subtypes with different affinities and/or efficacies. Use selective antagonists to block one receptor population and re-run the dose-response curve. 2. On-target vs. off-target effects: The biphasic response could be due to on-target effects at low concentrations and off-target effects at higher concentrations. Again, selective antagonists are key to differentiating these.
Low potency or efficacy 1. Receptor expression levels: Low receptor expression in your cell line can lead to a weak response. Verify receptor expression. 2. Assay sensitivity: Your assay may not be sensitive enough to detect the response. Optimize assay conditions (e.g., incubation time, substrate concentration). 3. Partial agonism: Remember that Cirazoline is a partial agonist at α1B and α1D receptors, so a full response may not be achievable through these subtypes.[1]

Experimental Protocols & Data

Pharmacological Profile of this compound and Selected Antagonists

The following table summarizes the binding affinities (Ki) of this compound for its primary targets and the selectivity of antagonists that can be used to investigate its mechanism of action.

Compound Primary Target(s) Binding Affinity (Ki) Notes
This compound α1A-adrenergic receptor (agonist)120 nMFull agonist at α1A, partial agonist at α1B and α1D.[1]
α1B-adrenergic receptor (partial agonist)960 nM
α1D-adrenergic receptor (partial agonist)660 nM
α2-adrenergic receptor (antagonist)-Potent competitive antagonist.[2]
Imidazoline ReceptorsHigh affinityCan be used to differentiate from adrenergic effects.[3][4]
Prazosin α1-adrenergic receptor (antagonist)Non-selective for α1 subtypesA common tool to confirm α1-adrenergic involvement.
BMY 7378 α1D-adrenergic receptor (antagonist)High selectivity for α1DUseful for isolating α1D-mediated effects.
Idazoxan α2-adrenergic/Imidazoline receptor (antagonist)High affinity for bothCan be used to block both α2 and imidazoline receptors.
Protocol: Differentiating On-Target vs. Off-Target Effects using Calcium Imaging

This protocol outlines a method to determine if the Cirazoline-induced calcium response is mediated by α1-adrenergic receptors or off-target imidazoline receptors.

1. Cell Preparation:

  • Plate cells expressing the receptors of interest in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
  • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the dye loading solution.
  • Incubate the plate at 37°C for 30-60 minutes.

3. Antagonist Pre-treatment:

  • Prepare solutions of selective antagonists:
  • Prazosin (to block α1-adrenergic receptors)
  • Idazoxan (to block imidazoline and α2-adrenergic receptors)
  • After the dye-loading incubation, wash the cells gently with a suitable assay buffer (e.g., HBSS).
  • Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at room temperature. Include a vehicle control for the antagonists.

4. Cirazoline Stimulation and Data Acquisition:

  • Prepare a range of concentrations of this compound.
  • Use a fluorescence plate reader capable of kinetic reads to measure the baseline fluorescence.
  • Inject the Cirazoline solutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
  • Normalize the data to the vehicle control.
  • Compare the dose-response curves of Cirazoline in the presence and absence of the different antagonists. A rightward shift in the dose-response curve in the presence of an antagonist indicates that the response is mediated by the receptor that the antagonist blocks.

Protocol: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

This protocol is designed to assess the activation of the MAPK/ERK signaling pathway downstream of α1-adrenergic receptor activation by Cirazoline.

1. Cell Treatment:

  • Plate cells and grow to 70-80% confluency.
  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal p-ERK1/2 levels.
  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to determine the peak p-ERK1/2 response. Include an untreated control.

2. Cell Lysis:

  • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.
  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

6. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
  • Quantify the band intensities and express the results as a ratio of p-ERK1/2 to total ERK1/2.

Visualizations

G cluster_0 Experimental Workflow: Differentiating On- and Off-Target Effects Seed Cells Seed Cells Dye Loading Dye Loading Seed Cells->Dye Loading Antagonist Pre-treatment Antagonist Pre-treatment Dye Loading->Antagonist Pre-treatment Cirazoline Stimulation Cirazoline Stimulation Antagonist Pre-treatment->Cirazoline Stimulation Data Acquisition Data Acquisition Cirazoline Stimulation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for dissecting Cirazoline's effects.

G Cirazoline Cirazoline α1A-AR α1A-AR Cirazoline->α1A-AR PLC PLC α1A-AR->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects

Caption: Primary signaling pathway of Cirazoline.

G Unexpected Result Unexpected Result Check Concentration Check Concentration Unexpected Result->Check Concentration Use Antagonists Use Antagonists Unexpected Result->Use Antagonists Validate Cell Line Validate Cell Line Unexpected Result->Validate Cell Line On-Target On-Target Use Antagonists->On-Target Off-Target Off-Target Use Antagonists->Off-Target

References

Best practices for storing Cirazoline hydrochloride powder and solutions to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirazoline hydrochloride powder and solutions. Our goal is to help you maintain the potency and integrity of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the long-term stability and potency of this compound powder, it should be stored in a tightly sealed container, protected from moisture and light. For optimal shelf life, storage at -20°C is recommended, which can preserve the compound for up to three years. Short-term storage at 4°C is also acceptable for more than a week.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound stock solutions is highly dependent on the storage temperature and solvent. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage (up to 6 months), solutions should be stored at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in water (up to 33.33 mg/mL with the aid of ultrasonication), as well as organic solvents such as DMSO and ethanol. The choice of solvent will depend on the specific requirements of your experiment. If using an organic solvent for your stock solution, ensure that the final concentration of the solvent in your working solution is low enough to not affect your experimental system.

Q4: Are there any specific handling precautions I should take when working with this compound powder?

A4: Yes, it is important to handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn to prevent skin and eye contact.

Q5: My this compound solution has been stored at 4°C for a week. Is it still viable for my experiments?

A5: While short-term storage at 4°C for over a week is generally acceptable, the viability of the solution for your specific experiment may depend on the sensitivity of your assay. For critical experiments, it is always best practice to use freshly prepared solutions or solutions that have been stored under optimal long-term conditions (-80°C). If you have concerns about the potency, a potency assay is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or inconsistent experimental results 1. Degradation of this compound: This can be due to improper storage (e.g., exposure to light, moisture, or elevated temperatures) or repeated freeze-thaw cycles of stock solutions. 2. Inaccurate concentration: This may result from weighing errors, incomplete dissolution, or precipitation of the compound in the solution.1. Verify storage conditions: Ensure that both the powder and stock solutions are stored according to the recommended guidelines. Prepare fresh stock solutions from the powder if degradation is suspected. 2. Confirm solution integrity: Visually inspect the solution for any signs of precipitation. If necessary, gently warm and vortex the solution to ensure complete dissolution. Re-measure the concentration using a validated analytical method if possible.
Precipitation observed in stock or working solutions 1. Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures. 2. Solvent evaporation: Over time, solvent may have evaporated from the stock solution, leading to an increase in concentration and subsequent precipitation. 3. pH changes: The pH of the solution may have shifted, affecting the solubility of the compound.1. Gently warm and vortex: To redissolve the precipitate, gently warm the solution and vortex until it becomes clear. Consider preparing a new stock solution at a slightly lower concentration. 2. Ensure proper sealing: Always use tightly sealed vials for storing solutions to minimize solvent evaporation. 3. Buffer the solution: If working with aqueous solutions, consider using a buffer to maintain a stable pH.
Discoloration of the powder or solution 1. Oxidation: Exposure to air and light can lead to oxidative degradation of the compound. 2. Contamination: The powder or solution may have been contaminated with other substances.1. Store under inert gas: For highly sensitive applications, consider storing stock solutions under an inert gas like argon or nitrogen to prevent oxidation. 2. Use fresh materials: If contamination is suspected, discard the discolored material and prepare fresh solutions from a new batch of powder.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C> 1 week (short-term)Ensure the container is well-sealed to prevent moisture absorption.
Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for shorter-term storage; aliquotting is still recommended.

Table 2: Solubility of this compound

Solvent Solubility Notes
Water≥ 33.33 mg/mL (131.87 mM)Requires sonication for complete dissolution.
DMSOSolubleRefer to the manufacturer's certificate of analysis for specific solubility data.
EthanolSolubleRefer to the manufacturer's certificate of analysis for specific solubility data.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile and to generate potential degradation products for analytical method development.

1. Materials:

  • This compound powder
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (B78521) (0.1 N)
  • Hydrogen peroxide (3%)
  • pH meter
  • Heating block or water bath
  • UV-Vis spectrophotometer or HPLC system

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light for 24 hours.

    • At designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of this compound powder in a petri dish.

    • Heat it in an oven at 105°C for 24 hours.

    • After cooling, prepare a solution of known concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for a defined period.

    • Analyze the solution by HPLC at various time intervals.

Protocol 2: Stability-Indicating HPLC Method for Potency Assay

This protocol provides a representative method for quantifying this compound and separating it from potential degradation products. Method optimization may be required based on the specific instrumentation and degradation products observed.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with pH adjusted to 4 with o-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 231 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard Solution Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Visualizations

G Cirazoline This compound Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Binds to and activates Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates downstream targets leading to

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

G Start Start: Potency Assessment Prep_Samples Prepare Standard and Sample Solutions Start->Prep_Samples HPLC_Setup Set up HPLC System (C18 column, Mobile Phase, etc.) Prep_Samples->HPLC_Setup Inject_Standards Inject Standard Solutions (10-100 µg/mL) HPLC_Setup->Inject_Standards Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Calibration_Curve Inject_Sample Inject Sample Solution Calibration_Curve->Inject_Sample Determine_Conc Determine Sample Concentration from Calibration Curve Inject_Sample->Determine_Conc End End: Potency Determined Determine_Conc->End

Caption: Experimental workflow for this compound potency assay using HPLC.

Technical Support Center: Understanding Cirazoline Hydrochloride's Partial Agonism at α1B and α1D Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of Cirazoline hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research on its partial agonism at α1B and α1D adrenergic receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological characteristics?

This compound is a synthetic compound that acts as a selective α1-adrenergic receptor agonist.[1][2] It is a full agonist at the α1A-adrenergic receptor subtype, but notably, it functions as a partial agonist at both the α1B and α1D-adrenergic receptors.[1][3][4] This mixed efficacy profile makes it a valuable tool for dissecting the specific roles of these receptor subtypes in various physiological processes.

Q2: What is "partial agonism" and how does it apply to Cirazoline at α1B and α1D receptors?

Partial agonism describes the ability of a ligand to bind to and activate a receptor, but with lower maximal efficacy than a full agonist. Even at saturating concentrations, a partial agonist will not produce the full response that a full agonist can elicit. For Cirazoline, this means that while it binds to α1B and α1D receptors and stimulates them, the downstream signaling response is weaker compared to a full agonist like norepinephrine.[5]

Q3: What are the typical downstream signaling pathways activated by α1B and α1D receptors?

Both α1B and α1D adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.[6][7]

Data Presentation

The following table summarizes the quantitative data for this compound's interaction with α1B and α1D adrenergic receptors.

Parameterα1B-Adrenergic Receptorα1D-Adrenergic ReceptorReference
Binding Affinity (Ki) 960 nM660 nM[1][8]
Functional Potency (EC50) 79.4 nM239.8 nM[1]
Efficacy (Emax) Partial AgonistPartial Agonist[1][3]

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows relevant to studying Cirazoline's partial agonism.

G cluster_receptor Cell Membrane cluster_gprotein Intracellular Cirazoline Cirazoline alpha1B/D_Receptor α1B/α1D Receptor Cirazoline->alpha1B/D_Receptor Binds to Gq_protein Gq Protein alpha1B/D_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces G Start Start Prepare_membranes Prepare cell membranes expressing α1B or α1D receptors Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of Cirazoline Prepare_membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze End End Analyze->End G Full_Agonist Full Agonist Receptor α1B/α1D Receptor Full_Agonist->Receptor Binds and fully activates Partial_Agonist Partial Agonist (Cirazoline) Partial_Agonist->Receptor Binds and partially activates Max_Response Maximal Response Receptor->Max_Response Leads to Partial_Response Submaximal Response Receptor->Partial_Response Leads to

References

Unraveling the Differential Effects of Cirazoline and Norepinephrine on Acetylcholine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive explanation for the experimental observation that cirazoline (B1222771) hydrochloride fails to inhibit acetylcholine (B1216132) (ACh) release, a characteristic effect of norepinephrine (B1679862). This guide is structured in a question-and-answer format to directly address potential queries and troubleshooting scenarios encountered during research.

Frequently Asked Questions (FAQs)

Q1: Why does norepinephrine inhibit acetylcholine release?

Norepinephrine's inhibitory effect on acetylcholine release is primarily mediated through its action as an agonist at presynaptic alpha-2 (α₂) adrenergic receptors located on cholinergic nerve terminals.[1][2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in the exocytosis of acetylcholine-containing vesicles.[3][4]

Q2: What is the mechanism of action of cirazoline hydrochloride at adrenergic receptors?

This compound exhibits a distinct pharmacological profile compared to norepinephrine. It is a potent agonist at alpha-1 (α₁) adrenergic receptors.[5][6] However, crucially, at alpha-2 (α₂) adrenergic receptors, cirazoline acts as a competitive antagonist.[5][6]

Q3: Why does this compound fail to inhibit acetylcholine release?

The reason cirazoline does not inhibit acetylcholine release lies in its antagonist activity at α₂-adrenergic receptors.[5] Instead of activating these presynaptic receptors to suppress ACh release like norepinephrine, cirazoline binds to them without eliciting an inhibitory response. Furthermore, as a competitive antagonist, it blocks norepinephrine and other α₂-agonists from binding to and activating these receptors, thereby preventing the inhibition of acetylcholine release.[5]

Q4: Can cirazoline actually increase acetylcholine release under certain conditions?

In experimental settings where there is tonic activation of presynaptic α₂-adrenergic receptors by endogenous norepinephrine, the application of cirazoline, an α₂-antagonist, can lead to an increase in acetylcholine release. By blocking the baseline inhibitory signaling, cirazoline can disinhibit the cholinergic nerve terminal, resulting in a higher rate of acetylcholine exocytosis.

Troubleshooting Guide

Problem: In our co-culture of adrenergic and cholinergic neurons, we observe inhibition of acetylcholine release upon norepinephrine application, but cirazoline has no effect or slightly increases release. Is our cirazoline compound faulty?

Solution: This is the expected outcome and suggests your experimental setup and reagents are likely functioning correctly. The differential effects are due to their opposing mechanisms at the α₂-adrenergic receptor. Norepinephrine is an agonist that activates the inhibitory presynaptic α₂-receptors on cholinergic neurons, thus reducing acetylcholine release.[1][2] Cirazoline, being an α₂-antagonist, will not cause inhibition and may even increase acetylcholine release by blocking any tonic inhibition from endogenous norepinephrine in your culture.[5]

Problem: We are not observing any modulation of acetylcholine release with either norepinephrine or cirazoline.

Possible Causes & Solutions:

  • Absence of Presynaptic α₂-Adrenergic Receptors: The specific cholinergic neurons you are using may not express presynaptic α₂-adrenergic receptors. Verify the receptor expression profile of your cell line or primary culture through techniques like RT-qPCR, Western blot, or immunocytochemistry.

  • Incorrect Drug Concentrations: Ensure that the concentrations of norepinephrine and cirazoline are within the effective range for α₂-receptor interaction. Refer to the quantitative data table below for guidance on appropriate concentration ranges.

  • Experimental Conditions: Factors such as stimulation parameters (for evoked release), temperature, and buffer composition can influence neurotransmitter release. Ensure these are optimized and consistent across experiments.

  • Acetylcholine Detection Method Sensitivity: Your method for detecting acetylcholine release (e.g., HPLC-ECD, biosensors) may not be sensitive enough to detect subtle changes. Calibrate your detection system and consider methods to enhance sensitivity, such as including an acetylcholinesterase inhibitor (e.g., physostigmine) in your buffer to prevent ACh degradation.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters for cirazoline and norepinephrine at adrenergic receptors, providing a basis for their differential effects on acetylcholine release.

CompoundReceptor TargetActionAffinity/PotencyReference
This compound α₁-Adrenergic ReceptorFull AgonistKᵢ: 120 nM (α₁ₐ), 960 nM (α₁ᵦ), 660 nM (α₁ₔ)[7]
α₂-Adrenergic ReceptorCompetitive AntagonistpA₂: 7.56[5]
Norepinephrine α₁-Adrenergic ReceptorAgonistKₐ: 3.39 x 10⁻⁷ M[8]
α₂-Adrenergic ReceptorAgonist-
β₁-Adrenergic ReceptorAgonist-[9]

Note: A direct side-by-side comparison of Ki and EC50/IC50 values for both compounds at presynaptic α₂-receptors modulating acetylcholine release is not available in a single study. The provided data is compiled from multiple sources.

Signaling Pathways

The differential effects of norepinephrine and cirazoline on acetylcholine release can be visualized through their distinct interactions with the presynaptic α₂-adrenergic receptor signaling pathway.

cluster_norepinephrine Norepinephrine (Agonist) cluster_cirazoline Cirazoline (Antagonist) NE Norepinephrine NE_Receptor α₂-Adrenergic Receptor NE->NE_Receptor Binds & Activates NE_G_Protein Gi/o Protein Activation NE_Receptor->NE_G_Protein NE_AC Adenylyl Cyclase Inhibition NE_G_Protein->NE_AC NE_cAMP ↓ cAMP NE_AC->NE_cAMP NE_PKA ↓ PKA Activity NE_cAMP->NE_PKA NE_Ca ↓ Ca²⁺ Influx NE_PKA->NE_Ca NE_ACh ↓ Acetylcholine Release NE_Ca->NE_ACh Cirazoline Cirazoline Cirazoline_Receptor α₂-Adrenergic Receptor Cirazoline->Cirazoline_Receptor Binds & Blocks No_Activation No Receptor Activation Cirazoline_Receptor->No_Activation No_Inhibition No Inhibition of ACh Release No_Activation->No_Inhibition

Caption: Signaling pathways of norepinephrine and cirazoline at presynaptic α₂-adrenergic receptors.

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of cirazoline and norepinephrine for the α₂-adrenergic receptor.

start Start prep Prepare Membranes (from cells/tissue expressing α₂-receptors) start->prep incubate Incubate Membranes with: - Fixed concentration of radiolabeled α₂-antagonist (e.g., [³H]-yohimbine) - Increasing concentrations of unlabeled ligand (Norepinephrine or Cirazoline) prep->incubate separate Separate Bound from Free Radioligand (Rapid vacuum filtration) incubate->separate count Quantify Radioactivity (Scintillation counting) separate->count analyze Data Analysis - Plot specific binding vs. log[ligand] - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissue known to express α₂-adrenergic receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

  • Competitive Binding: Add a fixed concentration of a radiolabeled α₂-adrenergic antagonist (e.g., [³H]-yohimbine) to all wells. Then, add increasing concentrations of the unlabeled test compound (norepinephrine or cirazoline) to respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Key Experiment 2: Measurement of Acetylcholine Release

This protocol describes a method to measure acetylcholine release from cultured neurons or tissue slices and to assess the effects of norepinephrine and cirazoline.

start Start prep Prepare Cholinergic Neurons or Tissue Slices start->prep load Optional: Pre-load with [³H]-choline to label ACh stores prep->load stimulate Stimulate ACh Release (e.g., high K⁺ solution or electrical field stimulation) load->stimulate collect Collect Superfusate Samples at Timed Intervals stimulate->collect treat Apply Test Compounds (Norepinephrine or Cirazoline) during stimulation stimulate->treat quantify Quantify Acetylcholine in Samples (HPLC-ECD or scintillation counting for [³H]-ACh) collect->quantify treat->collect analyze Data Analysis - Compare ACh release in the presence and absence of test compounds quantify->analyze end End analyze->end

References

Managing non-specific binding of [3H]cirazoline in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing non-specific binding (NSB) during [3H]cirazoline receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is [3H]cirazoline and what are its primary molecular targets?

[3H]cirazoline is a tritiated radioligand commonly used in receptor binding assays. Cirazoline (B1222771) is a high-affinity ligand that acts as a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1][2] It also functions as a nonselective antagonist at α2-adrenergic receptors.[3][4] Furthermore, cirazoline has been shown to bind with high affinity to non-adrenergic imidazoline (B1206853) binding sites (IBS).[5][6] This complex binding profile is critical to consider when designing experiments and interpreting results.

Q2: What is non-specific binding (NSB) and why is it problematic in a [3H]cirazoline assay?

Non-specific binding refers to the binding of the radioligand, [3H]cirazoline, to components other than the intended receptor target. This can include binding to the filter membrane, assay tubes, lipids, or other proteins in the tissue preparation.[7] Problematic levels of NSB can obscure the specific binding signal, reducing the signal-to-noise ratio and making it difficult to accurately determine key parameters like receptor affinity (Kd) and density (Bmax).[8]

Q3: How is non-specific binding experimentally determined?

Non-specific binding is measured by incubating the receptor preparation and [3H]cirazoline in the presence of a high concentration of an unlabeled "cold" ligand that binds to the target receptor.[9][10] This unlabeled ligand saturates the specific receptor sites, meaning any remaining radioligand binding is considered non-specific.[9] The choice of unlabeled competitor is crucial; for α1-adrenoceptor assays, a specific antagonist like prazosin (B1663645) is often used.

Q4: What is an acceptable level of non-specific binding?

Ideally, specific binding should account for at least 80% of the total binding, meaning NSB should be less than 20%.[8] If non-specific binding exceeds 50% of the total binding, the assay data may be unreliable and difficult to interpret.[7][9] High NSB can compromise the accuracy and sensitivity of the assay.[11]

Troubleshooting High Non-Specific Binding

High non-specific binding is a common challenge in radioligand assays. The following table outlines potential causes and recommended solutions to optimize your [3H]cirazoline binding experiments.

Problem Potential Cause Recommended Solution & Rationale
High NSB Across Entire Assay 1. Radioligand Concentration Too High: Hydrophobic radioligands like cirazoline are prone to high NSB at elevated concentrations.[7]Solution: Use a lower concentration of [3H]cirazoline, ideally at or below its Kd for the target receptor. This reduces the chances of low-affinity, non-specific interactions.[7][12]
2. Insufficient Blocking: Assay tubes, plates, and filters can have sites that non-specifically bind the radioligand.Solution: Pre-treat filters with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce electrostatic binding.[7] Consider adding Bovine Serum Albumin (BSA) at 0.1-1% to the assay buffer to block non-specific sites on labware.[11][13]
3. Inappropriate Assay Buffer: The pH and ionic strength of the buffer can influence hydrophobic and ionic interactions.[11][13]Solution: Optimize the buffer pH. Increase the ionic strength by adding NaCl to disrupt electrostatic interactions. Test different buffer compositions to find the optimal conditions for your specific receptor preparation.
4. Poor Quality Membrane Preparation: Contaminating proteins or lipids in the membrane prep can contribute to NSB.Solution: Ensure membranes are properly washed and homogenized to remove endogenous ligands and other interfering substances.[7] Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg per well.[7]
Inconsistent NSB Between Replicates 1. Inadequate Washing: Insufficient or inconsistent washing fails to effectively remove unbound radioligand from the filters.[11]Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of ice-cold wash buffer.[8] Ensure the filtration and washing process is rapid and consistent for all samples to minimize ligand dissociation.
2. Filters Drying Out: Allowing filters to dry between washes can cause the radioligand to bind irreversibly to the filter matrix.[8]Solution: Maintain a continuous flow of buffer during the washing steps and do not let the filters become dry before adding the scintillation cocktail.[8]
Specific Binding Signal is Too Low 1. Low Receptor Density: The tissue or cell line used may express a low number of target receptors.Solution: Increase the amount of membrane protein per assay point. If possible, use a cell line known to overexpress the receptor of interest.
2. Radioligand Degradation: The radioligand may have degraded due to improper storage or handling.Solution: Check the purity and age of the [3H]cirazoline stock. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Standard [3H]cirazoline Radioligand Binding Assay

This protocol provides a general framework for a filtration-based binding assay using [3H]cirazoline with membranes prepared from cells or tissues. Optimization of incubation time, temperature, and protein concentration is recommended for each specific experimental system.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]cirazoline stock solution.

  • Unlabeled Ligand (for NSB): 10 µM Prazosin (for α1-adrenoceptors) or 100 µM Norepinephrine.

  • Receptor Source: Membrane preparation from target tissue or cells.

  • Blocking Agent: 0.5% Polyethyleneimine (PEI) for pre-soaking filters.

  • Scintillation Cocktail.

2. Procedure:

  • Filter Pre-soaking: Soak glass fiber filters (e.g., Whatman GF/B) in 0.5% PEI for at least 1 hour at room temperature to reduce radioligand binding to the filter.[7]

  • Assay Setup: Set up triplicate tubes for three conditions:

    • Total Binding: Assay Buffer + [3H]cirazoline + Membrane Preparation.

    • Non-Specific Binding (NSB): Assay Buffer + [3H]cirazoline + Unlabeled Ligand + Membrane Preparation.

    • Test Compound: Assay Buffer + [3H]cirazoline + Test Compound + Membrane Preparation.

  • Incubation:

    • Add 50 µL of Assay Buffer (for Total Binding) or 50 µL of Unlabeled Ligand (for NSB) to the respective tubes.

    • Add 50 µL of the desired concentration of [3H]cirazoline to all tubes.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using a vacuum filtration manifold.[11]

    • Quickly wash the filters three to five times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the individual filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for several hours in the dark to reduce chemiluminescence.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .[8]

    • Convert CPM to fmol/mg protein based on the specific activity of the radioligand and the protein concentration of the membrane preparation.

Visualizations

Signaling and Experimental Workflows

G cluster_0 α1-Adrenergic Receptor Signaling Pathway Cirazoline Cirazoline (Agonist) a1AR α1-Adrenergic Receptor Cirazoline->a1AR Binds Gq Gq/11 Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Simplified signaling pathway for the α1-adrenergic receptor activated by cirazoline.

G cluster_1 Experimental Workflow for [3H]cirazoline Binding Assay Prep 1. Prepare Reagents (Membranes, Buffers, Ligands) Setup 2. Set Up Assay Tubes (Total, NSB, Test Compound) Prep->Setup Incubate 3. Incubate to Reach Equilibrium Setup->Incubate Filter 4. Rapid Vacuum Filtration Incubate->Filter Wash 5. Wash Filters with Ice-Cold Buffer Filter->Wash Count 6. Scintillation Counting (CPM) Wash->Count Analyze 7. Data Analysis (Specific Binding = Total - NSB) Count->Analyze

Caption: Standard experimental workflow for a [3H]cirazoline radioligand binding assay.

G cluster_causes Potential Causes cluster_solutions Solutions Start High NSB Detected? (>30% of Total Binding) C1 Radioligand Concentration? Start->C1 C2 Buffer Conditions? Start->C2 C3 Washing Protocol? Start->C3 C4 Membrane Quality or Quantity? Start->C4 S1 Lower [3H]cirazoline to ≤ Kd C1->S1 S2 Optimize pH/Ionic Strength Add BSA to Buffer C2->S2 S3 Increase Wash Volume/Cycles Use Ice-Cold Buffer C3->S3 S4 Titrate Protein Amount Re-purify Membranes C4->S4 End Re-evaluate NSB S1->End S2->End S3->End S4->End

Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.

References

Validation & Comparative

A Comparative Guide to Cirazoline Hydrochloride and Phenylephrine as Selective α1-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of cirazoline (B1222771) hydrochloride and phenylephrine (B352888), two prominent agonists of the α1-adrenoceptor. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction to α1-Adrenoceptor Agonists

α1-adrenoceptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Agonists of these receptors, such as cirazoline and phenylephrine, are valuable tools in physiological research and have therapeutic applications. There are three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles. Understanding the selectivity and efficacy of agonists at these subtypes is critical for targeted research and drug development.

Comparative Pharmacological Data

The following tables summarize the binding affinities (pKi), functional potencies (pEC50), and intrinsic activities of cirazoline and phenylephrine at the three human α1-adrenoceptor subtypes, as determined in Chinese hamster ovary (CHO) cells stably expressing each receptor subtype.

Table 1: Binding Affinities (pKi) of Cirazoline and Phenylephrine at Human α1-Adrenoceptor Subtypes

Agonistα1Aα1Bα1D
Cirazoline8.5 ± 0.17.6 ± 0.17.8 ± 0.1
Phenylephrine5.7 ± 0.15.5 ± 0.16.1 ± 0.1

Data from Horie et al., 1995.[1]

Table 2: Functional Potencies (pEC50) of Cirazoline and Phenylephrine at Human α1-Adrenoceptor Subtypes

Agonistα1Aα1Bα1D
Cirazoline8.3 ± 0.17.4 ± 0.17.5 ± 0.1
Phenylephrine6.5 ± 0.16.3 ± 0.16.8 ± 0.1

Data from Horie et al., 1995.[1]

Table 3: Intrinsic Activity of Cirazoline and Phenylephrine at Human α1-Adrenoceptor Subtypes (Relative to Noradrenaline)

Agonistα1Aα1Bα1D
Cirazoline1.0 (Full Agonist)0.6 (Partial Agonist)0.7 (Partial Agonist)
Phenylephrine1.0 (Full Agonist)1.0 (Full Agonist)1.0 (Full Agonist)

Data from Horie et al., 1995.[1]

Summary of Pharmacological Differences:

  • Affinity and Potency: Cirazoline demonstrates significantly higher affinity and potency for all three α1-adrenoceptor subtypes compared to phenylephrine.[1] Notably, cirazoline shows a higher affinity for the α1A-subtype over the α1B and α1D subtypes.[1]

  • Efficacy: While both compounds are full agonists at the α1A-adrenoceptor, cirazoline acts as a partial agonist at the α1B and α1D subtypes, whereas phenylephrine is a full agonist at all three.[1]

  • Other Receptor Interactions: It is important to note that cirazoline has also been reported to act as an antagonist at α2-adrenoceptors, a property not typically associated with phenylephrine.[2]

Signaling Pathway of α1-Adrenoceptors

Activation of α1-adrenoceptors by an agonist initiates a well-defined signaling cascade. This pathway is crucial for the physiological effects mediated by these receptors.

Gq_Pathway Agonist Agonist (Cirazoline or Phenylephrine) a1_Receptor α1-Adrenoceptor Agonist->a1_Receptor Binds to Gq_Protein Gq/11 Protein a1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

α1-Adrenoceptor Gq-coupled signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize and compare α1-adrenoceptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture CHO cells expressing human α1-adrenoceptor subtype Membrane_Prep Cell membrane preparation Cell_Culture->Membrane_Prep Incubation_Mix Incubate membranes with: - Radiolabeled ligand (e.g., [¹²⁵I]-HEAT) - Varying concentrations of unlabeled agonist  (Cirazoline or Phenylephrine) Membrane_Prep->Incubation_Mix Filtration Rapid filtration to separate bound and free radioligand Incubation_Mix->Filtration Counting Quantify radioactivity on filters Filtration->Counting IC50_Calc Calculate IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably transfected with the cDNA for one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D) are cultured in appropriate media.

    • Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • The binding reactions are performed in a total volume of 250 µL containing the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-HEAT), and a range of concentrations of the unlabeled agonist (cirazoline or phenylephrine).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) of the agonist is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the intracellular signaling pathway of the α1-adrenoceptor, resulting in an increase in intracellular calcium concentration. This is used to determine the functional potency (EC50) and efficacy (intrinsic activity) of the agonist.

Methodology:

  • Cell Preparation:

    • CHO cells stably expressing one of the human α1-adrenoceptor subtypes are seeded into 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) by incubating them in a buffer containing the dye.

  • Measurement of Intracellular Calcium:

    • The plate is placed in a fluorescence spectrophotometer or a plate reader capable of kinetic measurements.

    • Baseline fluorescence is measured before the addition of the agonist.

    • Varying concentrations of the agonist (cirazoline or phenylephrine) are added to the wells, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak increase in fluorescence for each agonist concentration is determined.

    • A dose-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve using non-linear regression.

    • The intrinsic activity is determined by comparing the maximal response produced by the test agonist to the maximal response produced by a reference full agonist, such as noradrenaline.[1]

Conclusion

Cirazoline and phenylephrine, while both effective α1-adrenoceptor agonists, exhibit distinct pharmacological profiles. Cirazoline is a high-affinity, high-potency agonist with a preference for the α1A-subtype and acts as a partial agonist at α1B and α1D-subtypes.[1] In contrast, phenylephrine is a less potent, full agonist at all three subtypes.[1] The choice between these two compounds will depend on the specific requirements of the research. For studies requiring high potency and α1A-selectivity, cirazoline may be the preferred agent. For applications where a full agonistic effect at all α1-subtypes is desired, phenylephrine is a suitable choice. Researchers should also consider the potential off-target effects of cirazoline, such as its α2-antagonism, in the interpretation of their results.[2] This guide provides the foundational data and methodologies to make an informed decision for future research endeavors.

References

A Comparative Analysis of Receptor Subtype Selectivity: Cirazoline vs. Oxymetazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the receptor subtype selectivity of two well-known imidazolines, Cirazoline and Oxymetazoline (B75379). By examining their binding affinities and functional potencies at various adrenergic receptor subtypes, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

Cirazoline and Oxymetazoline are both α-adrenergic agonists with distinct selectivity profiles. Cirazoline demonstrates a strong preference for α1-adrenergic receptors, acting as a full agonist at the α1A subtype and a partial agonist at the α1B and α1D subtypes.[1][2] Notably, it also functions as a potent antagonist at α2-adrenergic receptors.[1][3] In contrast, Oxymetazoline exhibits a broader spectrum of activity, with a higher affinity for the α1A and α2A-adrenoceptors.[4][5] Functionally, it acts as a partial agonist at α1A-adrenoceptors and a full agonist at α2B-adrenoceptors, while being a weak agonist at other α1 subtypes.[6][7][8] These differences in receptor subtype selectivity are critical for their pharmacological effects and potential therapeutic applications.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Cirazoline and Oxymetazoline at various human adrenergic receptor subtypes. Data is compiled from in vitro studies using recombinant receptor expression systems.

Table 1: Binding Affinities (Ki, nM) of Cirazoline and Oxymetazoline at Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Cirazoline 120[1]960[1]660[1]~59*--
Oxymetazoline High Affinity[4][7]Lower Affinity[7]Weak Affinity[7]High Affinity[5]Lower Affinity[6]-

Table 2: Functional Potencies (EC50, nM) and Activity of Cirazoline and Oxymetazoline

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Cirazoline 70.7 (Full Agonist)[1]79.4 (Partial Agonist)[1]239.8 (Partial Agonist)[1]Antagonist[1][3]Antagonist[1][3]Antagonist[1][3]
Oxymetazoline Partial Agonist (low potency)[6][7]No Intrinsic Activity[8]No Intrinsic Activity[8]Partial Agonist[4]Full Agonist[6]-

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay (Displacement Assay)

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., Cirazoline or Oxymetazoline) for a specific receptor subtype.

Objective: To measure the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand with high affinity and selectivity for the receptor subtype (e.g., [125I]-HEAT for α1-adrenoceptors).[8]

  • Unlabeled test compounds (Cirazoline, Oxymetazoline).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (containing the receptors) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[10]

  • Equilibrium: Allow the binding reaction to reach equilibrium. This typically involves incubation for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) and efficacy (agonist or antagonist activity) of a compound by measuring changes in intracellular calcium concentration following receptor activation.

Objective: To measure the increase in intracellular calcium ([Ca2+]i) in response to receptor stimulation by an agonist.

Materials:

  • HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (Cirazoline, Oxymetazoline).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specific period (e.g., 1 hour at 37°C).[11]

  • Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound to the wells.[11]

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, can be determined from this curve.

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways

α1- and α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

G_protein_signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling A1_Agonist α1 Agonist (e.g., Cirazoline) A1_Receptor α1-AR A1_Agonist->A1_Receptor Gq Gq/11 A1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response1 PKC->Cell_Response1 A2_Agonist α2 Agonist (e.g., Oxymetazoline) A2_Receptor α2-AR A2_Agonist->A2_Receptor Gi Gi/o A2_Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cell_Response2

Caption: Signaling pathways of α1 and α2-adrenergic receptors.

Experimental Workflow for Receptor Selectivity Profiling

The following diagram illustrates a typical workflow for determining the receptor subtype selectivity of a compound.

experimental_workflow cluster_workflow Receptor Selectivity Profiling Workflow start Test Compound (e.g., Cirazoline, Oxymetazoline) binding_assay Radioligand Binding Assay (Displacement) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay ki_values Determine Ki values (Binding Affinity) binding_assay->ki_values ec50_values Determine EC50/IC50 values (Functional Potency/Inhibition) functional_assay->ec50_values receptor_panel Panel of Adrenergic Receptor Subtypes (α1A, α1B, α1D, α2A, α2B, α2C) receptor_panel->binding_assay receptor_panel->functional_assay selectivity_profile Generate Receptor Selectivity Profile ki_values->selectivity_profile ec50_values->selectivity_profile end Comparative Analysis selectivity_profile->end

Caption: Experimental workflow for receptor selectivity determination.

References

Validating α1-Adrenergic Effects of Cirazoline with Prazosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing prazosin (B1663645), a selective α1-adrenergic antagonist, to validate the receptor-mediated effects of cirazoline (B1222771), a potent α1-adrenergic agonist. This guide outlines the pharmacological basis, experimental workflows, and supporting data for confirming that the physiological responses elicited by cirazoline are specifically attributable to its action on α1-adrenergic receptors.

Pharmacological Profiles: Cirazoline vs. Prazosin

A clear understanding of the distinct mechanisms of action of cirazoline and prazosin is fundamental to designing validation experiments. Cirazoline acts as an agonist, activating α1-adrenergic receptors, while prazosin serves as a competitive antagonist, blocking these same receptors.[1][2][3]

FeatureCirazolinePrazosin
Drug Class α-Adrenergic Agonist[4]α1-Adrenergic Antagonist[1][5]
Primary Mechanism Activates α1-adrenergic receptors to elicit a physiological response.[3]Competitively blocks α1-adrenergic receptors, preventing agonist binding.[6][7]
Receptor Subtype Activity Full agonist at α1A, partial agonist at α1B and α1D adrenergic receptors.[3][8]Antagonist at α1A, α1B, and α1D adrenergic receptor subtypes.[9]
Resulting Effect Vasoconstriction, increased blood pressure, effects on cognitive function.[3][8][10]Vasodilation, decreased peripheral resistance, and reduced blood pressure.[1][11]

Signaling Pathway and Mechanism of Antagonism

Activation of α1-adrenergic receptors by an agonist like cirazoline typically initiates a Gq protein-coupled signaling cascade, leading to downstream cellular responses. Prazosin validates this pathway by preventing the initial agonist-receptor binding step.

Gq_Pathway cluster_cell Cell Membrane Cirazoline Cirazoline Receptor α1-Adrenergic Receptor Cirazoline->Receptor Activates Prazosin Prazosin Prazosin->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Catalyzes Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Effect Physiological Effect Ca_Release->Effect PKC->Effect Experimental_Workflow A Phase 1: Establish Baseline B Phase 2: Administer Cirazoline A->B C Measure Effect (e.g., increased blood pressure, impaired cognitive performance) B->C D Phase 3: Administer Prazosin (Antagonist Pre-treatment) C->D Washout/Recovery (if applicable) E Phase 4: Re-administer Cirazoline D->E F Measure Effect (Effect should be significantly reduced or absent) E->F

References

A Comparative Efficacy Analysis of Cirazoline and Other Imidazoline-Based Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cirazoline (B1222771) with other prominent imidazoline-based agonists, including oxymetazoline (B75379), xylometazoline (B1196259), naphazoline (B1676943), and clonidine. The comparison is grounded in experimental data, focusing on receptor binding affinities, functional potencies, and in vivo effects.

Introduction to Imidazoline (B1206853) Agonists

Imidazoline-based compounds are a class of drugs that interact with both α-adrenergic receptors and imidazoline receptors, mediating a range of physiological effects, most notably vasoconstriction and modulation of blood pressure. Cirazoline is recognized as a potent α1-adrenergic receptor agonist and also exhibits high affinity for imidazoline receptors.[1] This dual activity profile makes a comparative analysis with other imidazoline agonists essential for understanding its therapeutic potential and guiding further research.

Comparative Data on Receptor Binding and Functional Potency

The efficacy of an agonist is determined by its affinity for the receptor and its ability to elicit a functional response upon binding. The following tables summarize the binding affinities (Ki or pKi) and functional potencies (EC50) of Cirazoline and other selected imidazoline-based agonists for α-adrenergic and imidazoline receptors.

Table 1: Binding Affinities (pKi) for α1-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1DReferences
Cirazoline 9.38.28.1[2]
Oxymetazoline 8.87.77.2[3][4]
Naphazoline ----
Clonidine 7.16.97.3[5]

Table 2: Binding Affinities (pKi) for α2-Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2CReferences
Cirazoline 6.5--[6]
Oxymetazoline 8.97.98.4[7]
Xylometazoline -7.4-[7]
Naphazoline 8.4--[8][9]
Clonidine 8.97.98.4[10]

Note: Cirazoline has been reported to act as an antagonist at α2-adrenoceptors.[11]

Table 3: Binding Affinities (pKi) for Imidazoline Receptor Subtypes

CompoundI1I2References
Cirazoline -8.7 (pKi)[12]
Oxymetazoline ---
Xylometazoline ---
Naphazoline -7.4 (Ki, nM)[6]
Clonidine 8.5 (pKi)7.5 (Ki, nM)[6][8]

Note: Data for imidazoline receptor binding is less consistently reported in terms of pKi values. Cirazoline exhibits a 25-fold higher affinity for IGRS (pKi 7.9) than for α1-adrenergic receptors.[1]

Table 4: Functional Potency (EC50) and In Vivo Effects

CompoundFunctional Assay (Receptor)EC50In Vivo EffectReferences
Cirazoline Full agonist at α1-adrenoceptors (guinea-pig aorta)Similar to norepinephrinePotent vasoconstrictor[11]
Oxymetazoline Partial agonist at α1A-adrenoceptors-Nasal decongestant[13][14]
Xylometazoline Full agonist at α2B-adrenoceptors-Nasal decongestant[7]
Naphazoline Potent α-adrenoceptor agonist-log ED50 = 7.22Ocular and nasal decongestant[9][15]
Clonidine Partial agonist at α2-adrenoceptors-Antihypertensive[16]

Signaling Pathways

The distinct physiological effects of these agonists are a direct consequence of the signaling cascades they initiate upon receptor binding.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are Gq protein-coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction.

alpha1_signaling agonist Cirazoline / Agonist receptor α1-Adrenergic Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Triggers ca2->pkc Activates response Cellular Response (e.g., Vasoconstriction) pkc->response Leads to

α1-Adrenergic Receptor Signaling Pathway
I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for the I1-imidazoline receptor is distinct from the classical Gq/Gi/Gs pathways. Evidence suggests that it is not coupled to the modulation of adenylyl or guanylyl cyclases, nor does it induce rapid calcium fluxes.[17] Instead, activation of the I1 receptor is linked to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[18][19] This leads to the generation of diacylglycerol (DAG) from phosphatidylcholine, which can then activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[11][19] While some studies suggest a potential link to G-proteins, the exact nature of this coupling is still under investigation.[20][21]

i1_signaling agonist Imidazoline Agonist (e.g., Clonidine) receptor I1-Imidazoline Receptor agonist->receptor Binds pc_plc Phosphatidylcholine- selective PLC (PC-PLC) receptor->pc_plc Activates pc Phosphatidylcholine pc_plc->pc Hydrolyzes dag Diacylglycerol (DAG) pc->dag mapk MAPK Pathway dag->mapk Activates response Cellular Response (e.g., ↓ Sympathetic Outflow) mapk->response Leads to

I1-Imidazoline Receptor Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

binding_assay prep Prepare Receptor Source (e.g., cell membranes, tissue homogenates) incubate Incubate with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis (e.g., Scatchard or non-linear regression to determine Ki) quantify->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Receptor Preparation: A source of the target receptor, such as a cell line expressing the receptor or a tissue homogenate known to be rich in the receptor, is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., Cirazoline).

  • Separation: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key event in α1-adrenergic receptor signaling.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Agonist Stimulation: The dye-loaded cells are exposed to varying concentrations of the test agonist.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometer or a fluorescence microscope.

  • Data Analysis: The fluorescence data are used to generate dose-response curves, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined.

In Vivo Pressor Response Assay

This assay assesses the effect of an agonist on blood pressure in a living animal model, providing a measure of its in vivo efficacy as a vasoconstrictor.

Methodology:

  • Animal Preparation: Anesthetized animals, typically rats, are surgically prepared for the measurement of arterial blood pressure via a catheter inserted into an artery (e.g., the carotid or femoral artery).

  • Drug Administration: The test agonist is administered intravenously at increasing doses.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded.

  • Data Analysis: The changes in mean arterial pressure are plotted against the dose of the agonist to construct a dose-response curve, from which the pressor potency can be determined.

Conclusion

Cirazoline distinguishes itself as a potent and efficacious α1-adrenergic agonist with a high affinity for the α1A subtype.[2] Its functional profile at this receptor appears to be that of a full agonist, in contrast to oxymetazoline, which acts as a partial agonist.[13] While also demonstrating high affinity for imidazoline receptors, its primary in vivo effects, such as vasoconstriction, are largely attributed to its α1-adrenergic activity.

In comparison, other imidazoline agonists exhibit different selectivity profiles. Oxymetazoline and xylometazoline are effective α2-adrenergic agonists, which contributes to their nasal decongestant properties.[7] Clonidine's primary therapeutic use as an antihypertensive is mediated through its agonist activity at central I1-imidazoline and α2-adrenergic receptors, leading to a decrease in sympathetic outflow.[16] Naphazoline is a potent but less selective α-adrenergic agonist.

The choice of an imidazoline-based agonist for research or therapeutic development will, therefore, depend on the desired pharmacological effect and the specific receptor subtype being targeted. The detailed experimental data and methodologies provided in this guide offer a foundation for making such informed decisions.

References

A Comparative Guide to Cirazoline's Pharmacology: Adrenergic vs. Imidazoline Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cirazoline (B1222771) is a potent pharmacological agent recognized primarily for its activity as an α1-adrenergic receptor agonist. However, its structural imidazoline (B1206853) ring confers a high affinity for imidazoline binding sites, creating a complex pharmacological profile. Distinguishing the physiological and cellular effects mediated by these two distinct receptor systems is a critical challenge for researchers. This guide provides a comparative analysis of Cirazoline's interaction with adrenergic and imidazoline receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the design and interpretation of studies.

Receptor Binding Affinity and Selectivity

The initial step in differentiating Cirazoline's effects is to compare its binding affinity (Ki) for various receptor subtypes. Radioligand binding assays using cell membranes expressing specific receptor subtypes are the gold standard for this determination. Cirazoline demonstrates a complex affinity profile, binding with high affinity to α1A-adrenergic receptors and certain imidazoline sites.[1][2] Notably, some studies indicate that Cirazoline exhibits a significantly higher affinity for imidazoline/guanidinium receptive sites (IGRS) than for α1-adrenergic receptors.[1]

Receptor SubtypeLigand/Tissue SourceKi (nM)pKiReference
α1A-Adrenergic Recombinant CHO cells1206.92[3]
α1B-Adrenergic Recombinant CHO cells9606.02[3]
α1D-Adrenergic Recombinant CHO cells6606.18[3]
α2-Adrenergic Human/Rat Cortex~307~6.51[4]
Imidazoline (IGRS) Rabbit Kidney~12.67.9[1]
I2-Imidazoline Human/Rat Cortex~1.3~8.88[4]

Table 1: Comparative Binding Affinities (Ki) of Cirazoline. This table summarizes the reported binding affinities of Cirazoline for various adrenergic and imidazoline receptor subtypes. Lower Ki values indicate higher binding affinity.

Functional Activity and Potency

Beyond binding, it is crucial to assess the functional consequence of Cirazoline's interaction with each receptor. Cirazoline acts as a full agonist at α1A-adrenergic receptors but only a partial agonist at the α1B and α1D subtypes.[3][5] Conversely, at α2-adrenergic receptors, it behaves as a competitive antagonist.[3][6] Its functional role at imidazoline receptors is less clearly defined and is often inferred from physiological responses that cannot be attributed to adrenergic blockade.

Receptor SubtypeAssay TypePotency (EC50/pA2)EfficacyReference
α1A-Adrenergic [Ca2+]i Response (CHO cells)EC50: 70.7 nMFull Agonist[3]
α1B-Adrenergic [Ca2+]i Response (CHO cells)EC50: 79.4 nMPartial Agonist[3]
α1D-Adrenergic [Ca2+]i Response (CHO cells)EC50: 239.8 nMPartial Agonist[3]
α2-Adrenergic Twitch Response (Pig Ileum)pA2: 7.56Antagonist[3][6]

Table 2: Functional Activity of Cirazoline. This table presents the potency and efficacy of Cirazoline at different adrenergic receptor subtypes based on in vitro functional assays.

Differentiating Signaling Pathways

The downstream signaling cascades activated by Cirazoline differ significantly between α1-adrenergic and imidazoline receptors. Understanding these distinct pathways is fundamental to isolating and studying the effects of each system.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by Cirazoline initiates a well-characterized Gq/11 protein-coupled pathway.[7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

alpha1_signaling Cirazoline Cirazoline Alpha1_AR α1-Adrenergic Receptor Cirazoline->Alpha1_AR Gq11 Gq/11 Alpha1_AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates

Caption: Canonical α1-adrenergic receptor signaling pathway activated by Cirazoline.

Imidazoline Receptor Signaling

The signaling pathways for imidazoline receptors are more diverse and less defined.

  • I1 Receptors: I1 receptor activation is not linked to conventional G-protein pathways like adenylyl cyclase or rapid calcium fluxes.[8] Instead, it appears coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of diacylglyceride (B12379688) and arachidonic acid.[8] This pathway suggests a potential link to the neurocytokine receptor family.[8][9]

  • I2 Receptors: The I2 binding site is known to be an allosteric site on monoamine oxidase B (MAO-B), and I2 ligands can inhibit MAO activity, subsequently increasing local monoamine concentrations.[10][11] The direct downstream signaling from the I2 site itself remains poorly characterized.[10]

i1_signaling Cirazoline Cirazoline I1_Receptor I1-Imidazoline Receptor Cirazoline->I1_Receptor PLA2 Phospholipase A2? (Proposed) I1_Receptor->PLA2 activates Other Other Cellular Responses I1_Receptor->Other leads to Membrane_PL Membrane Phospholipids PLA2->Membrane_PL acts on AA Arachidonic Acid Membrane_PL->AA Eicosanoids Eicosanoids (Prostaglandins) AA->Eicosanoids converted to

Caption: Proposed signaling pathway for the I1-imidazoline receptor.

Experimental Protocols and Strategies

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., Cirazoline) by measuring its ability to compete with a known radioligand for a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue or cultured cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[12]

  • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Incubation:

  • In a 96-well plate, add the following to each well in sequence: assay buffer, membrane preparation (e.g., 50-100 µg protein), varying concentrations of the unlabeled competitor drug (Cirazoline), and a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1-receptors; [3H]-Idazoxan for I2-receptors).[12][13]

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[12]

3. Separation and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[14]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the specific binding as a function of the log concentration of the competitor (Cirazoline) to generate a competition curve.

  • Determine the IC50 value (the concentration of Cirazoline that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation ReagentPrep 2. Prepare Radioligand & Competitor Dilutions Incubation 3. Incubate Membranes, Radioligand & Competitor ReagentPrep->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Calculate IC50 & Ki Values Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Strategy: Using Selective Antagonists to Differentiate Effects

A powerful in vitro or in vivo strategy to dissect Cirazoline's dual activity involves the use of selective antagonists. By observing how an effect of Cirazoline is blocked, one can infer the receptor responsible.

  • Prazosin: A highly selective α1-adrenergic receptor antagonist. If an effect of Cirazoline is blocked by Prazosin, it is mediated by α1-adrenergic receptors.[15][16]

  • Idazoxan: A commonly used ligand that antagonizes both I1/I2 imidazoline sites and α2-adrenergic receptors.[9][15] If an effect of Cirazoline is not blocked by Prazosin but is blocked by Idazoxan, it is likely mediated by imidazoline receptors (or potentially α2-receptors, where Cirazoline itself is an antagonist).

This pharmacological logic is essential for interpreting physiological outcomes like changes in blood pressure or neuronal firing rates.[3][7]

logic_diagram Start Observe Physiological Effect of Cirazoline TestPrazosin Administer Prazosin (α1 Antagonist) + Cirazoline Start->TestPrazosin EffectBlocked Effect is Blocked TestPrazosin->EffectBlocked Yes EffectPersists Effect Persists TestPrazosin->EffectPersists No ConclusionAlpha1 Conclusion: Effect is α1-Adrenergic Receptor-Mediated EffectBlocked->ConclusionAlpha1 TestIdazoxan Administer Idazoxan (Imidazoline/α2 Antagonist) + Cirazoline EffectPersists->TestIdazoxan EffectBlocked2 Effect is Blocked TestIdazoxan->EffectBlocked2 Yes ConclusionImi Conclusion: Effect is Imidazoline Receptor-Mediated EffectBlocked2->ConclusionImi

References

Correlating In Vitro Binding Affinity with In Vivo Functional Effects of Cirazoline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cirazoline hydrochloride's in vitro binding affinity with its in vivo functional effects. To offer a broader context for its pharmacological profile, this guide also includes comparative data for other relevant alpha-adrenergic agonists: oxymetazoline (B75379), phenylephrine (B352888), and methoxamine (B1676408). The information presented herein is intended to support research and drug development efforts by providing objective data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of this compound and comparator compounds at adrenergic receptors, as well as their observed in vivo functional effects.

Table 1: In Vitro Binding Affinity (Ki) and Functional Potency (EC50) at Alpha-1 Adrenergic Receptor Subtypes

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Agonist Activity
Cirazoline α1A120[1]70.7Full Agonist
α1B960[1]79.4Partial Agonist
α1D660[1]239.8Partial Agonist
Oxymetazolineα1AHigher than α1B and α1D[1]-Weak Agonist[1]
α1BLower than α1A[1]-No Intrinsic Activity[1]
α1DLower than α1A[1]-No Intrinsic Activity[1]
Phenylephrineα1A--Agonist
α1B--Agonist
α1DHigher than α1A and α1B-Agonist
Methoxamineα1--Agonist[2][3]

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.

Table 2: In Vivo Functional Effects

CompoundAnimal ModelDoseRoute of AdministrationObserved Effect
Cirazoline Anesthetized Normotensive Cats0.01-1 µg/kgMicroinjection to Nucleus Reticularis LateralisDecreased blood pressure[4]
Aged Rhesus Monkeys0.00001-0.001 mg/kgSystemicImpaired spatial working memory[5]
Mice--Antidepressant-like effects[6]
Oxymetazoline---Nasal decongestant (vasoconstriction)[7]
Phenylephrine---Increased blood pressure (vasoconstriction)[8]
Methoxamine---Increased blood pressure (vasoconstriction)[3][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Radioligand Binding Assay (Adapted from Horie et al., 1995)

This protocol is a generalized representation of the methods used to determine the binding affinity (Ki) of compounds for adrenergic receptor subtypes.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the cloned human α1A-, α1B-, or α1D-adrenoceptor subtypes are cultured in appropriate media.

    • Cells are harvested, and crude cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

  • Binding Assay:

    • Competition binding assays are performed in a final volume containing a fixed concentration of the radioligand (e.g., [¹²⁵I]-HEAT) and varying concentrations of the unlabeled competitor drug (e.g., Cirazoline).

    • The reaction mixture, containing cell membranes, radioligand, and competitor, is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Measurement of Intracellular Calcium (Adapted from Horie et al., 1995)

This protocol outlines a common method to assess the functional activity (agonist or antagonist) of a compound by measuring changes in intracellular calcium concentration.

  • Cell Culture and Loading:

    • CHO cells stably expressing the desired α1-adrenoceptor subtype are seeded into multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) by incubating them in a buffer containing the dye for a specific duration.

  • Calcium Measurement:

    • After loading, the cells are washed to remove extracellular dye.

    • The plate is placed in a fluorescence spectrophotometer or a plate reader capable of kinetic measurements.

    • The baseline fluorescence is recorded.

    • The test compound (e.g., Cirazoline) is added at various concentrations, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak increase in fluorescence after drug addition is measured.

    • Concentration-response curves are generated by plotting the peak response against the logarithm of the agonist concentration.

    • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the curve fit. The maximal response (Emax) is also determined to classify the compound as a full or partial agonist.

In Vivo Blood Pressure Measurement in Anesthetized Cats (Adapted from Bousquet et al., 1984)

This protocol describes a method for assessing the central cardiovascular effects of drugs.

  • Animal Preparation:

    • Normotensive cats are anesthetized with an appropriate anesthetic (e.g., pentobarbital).

    • The femoral artery is catheterized for the direct measurement of arterial blood pressure using a pressure transducer connected to a polygraph.

    • Heart rate is derived from the blood pressure signal.

  • Drug Administration:

    • The animal's head is placed in a stereotaxic frame.

    • A cannula is stereotaxically implanted into the nucleus reticularis lateralis (NRL) of the medulla oblongata.

    • The test drug (e.g., Cirazoline) is administered via microinjection into the NRL in a small volume.

  • Data Collection and Analysis:

    • Blood pressure and heart rate are continuously recorded before and after drug administration.

    • The change in mean arterial pressure and heart rate from the baseline is calculated for each dose of the drug.

    • Dose-response curves are constructed to evaluate the hypotensive or hypertensive effects of the compound.

In Vivo Assessment of Spatial Working Memory in Aged Monkeys (Adapted from Arnsten & Jentsch, 1997)

This protocol details the variable delayed response task used to evaluate cognitive function.

  • Apparatus:

    • Testing is conducted in a Wisconsin General Test Apparatus.

    • The monkey faces a tray with two food wells. An opaque screen can be lowered to obscure the monkey's view of the wells during the delay period.

  • Behavioral Task:

    • A trial begins with the baiting of one of the two food wells in view of the monkey.

    • The opaque screen is then lowered for a variable delay period.

    • After the delay, the screen is raised, and the monkey is allowed to choose one of the wells. A correct response is rewarded with the food.

    • The inter-trial interval is consistent.

  • Drug Administration and Testing:

    • Aged rhesus monkeys are trained to a stable baseline performance on the task.

    • On test days, the monkeys receive a systemic injection of the test drug (e.g., Cirazoline) or vehicle prior to the behavioral session.

    • Performance is measured as the percentage of correct responses.

  • Data Analysis:

    • The percentage of correct responses under drug conditions is compared to the vehicle control condition to determine if the drug impairs or improves working memory performance.

In Vivo Tail Suspension Test in Mice (Adapted from Doze et al., 2011)

This is a common behavioral test to screen for antidepressant-like activity.

  • Apparatus:

    • The apparatus consists of a chamber that allows a mouse to be suspended by its tail, preventing it from escaping or climbing.

  • Procedure:

    • Mice are individually suspended by their tail using adhesive tape attached to a suspension bar.

    • The duration of immobility is recorded over a set period (e.g., 6 minutes). Immobility is defined as the absence of any movement except for respiration.

  • Drug Administration:

    • Mice are administered the test compound (e.g., Cirazoline) or vehicle at a specified time before the test.

  • Data Analysis:

    • The total time of immobility is calculated for each mouse.

    • The immobility time of the drug-treated group is compared to the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound.

cluster_membrane Cell Membrane Alpha-1A AR Alpha-1A AR Gq Protein Gq Protein Alpha-1A AR->Gq Protein Activates Cirazoline Cirazoline Cirazoline->Alpha-1A AR Binds to PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Intracellular Ca2+ Increase ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: Signaling pathway of Cirazoline at the α1A-adrenergic receptor.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Assay Radioligand Binding Assay (Determine Ki) Data Correlation Correlate In Vitro Affinity with In Vivo Effects Binding Assay->Data Correlation Functional Assay Intracellular Calcium Assay (Determine EC50, Efficacy) Functional Assay->Data Correlation BP Study Blood Pressure Measurement (Cardiovascular Effects) BP Study->Data Correlation Behavioral Study Behavioral Assays (e.g., Tail Suspension, Working Memory) Behavioral Study->Data Correlation Compound Synthesis This compound Synthesis & Purification Compound Synthesis->Binding Assay Compound Synthesis->Functional Assay Compound Synthesis->BP Study Compound Synthesis->Behavioral Study

Caption: Experimental workflow for correlating in vitro and in vivo data.

References

Comparative Analysis of Cirazoline's Affinity for Human vs. Rodent α1-Adrenoceptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the α1-adrenoceptor agonist, Cirazoline, for human versus rodent α1-adrenoceptor subtypes. The information is compiled from published experimental data to assist researchers in interpreting study results and designing new experiments.

Executive Summary

Data Presentation: Binding Affinity of Cirazoline

The following table summarizes the binding affinities (pKi values) of Cirazoline for the cloned human α1-adrenoceptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

Receptor SubtypeSpeciespKi (mean ± SEM)Reference
α1a-adrenoceptor Human8.83 ± 0.11Horie et al., 1995
α1b-adrenoceptor Human7.68 ± 0.09Horie et al., 1995
α1d-adrenoceptor Human7.97 ± 0.10Horie et al., 1995

Data from radioligand binding studies using [125I]-HEAT in Chinese hamster ovary (CHO) cells stably expressing the respective human α1-adrenoceptor subtypes.[1]

Note on Rodent Data: Extensive searches of the scientific literature did not yield studies presenting a complete set of quantitative binding affinities (Ki or pKi values) of Cirazoline for all three α1-adrenoceptor subtypes (α1A, α1B, α1D) in rodents (e.g., rat, mouse). Functional studies in rats and mice confirm the activity of Cirazoline as an α1-adrenoceptor agonist, but a direct comparison of its affinity for the different subtypes in these species is not well-documented in publicly available data.[2][3][4][5]

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology for a typical competition binding experiment to determine the affinity of a compound like Cirazoline for α1-adrenoceptor subtypes.

Radioligand Competition Binding Assay

1. Cell Culture and Transfection:

  • Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Cells are stably transfected with plasmids containing the cDNA for the human or rodent α1-adrenoceptor subtypes (α1A, α1B, or α1D).

  • Stable cell lines expressing high levels of the specific receptor subtype are selected and maintained.

2. Membrane Preparation:

  • Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

  • The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

3. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand that binds to the α1-adrenoceptors (e.g., [3H]-prazosin or [125I]-HEAT).

    • Increasing concentrations of the unlabeled competitor compound (Cirazoline).

    • A fixed amount of the prepared cell membranes expressing the specific α1-adrenoceptor subtype.

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

4. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression analysis.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is calculated as the negative logarithm of the Ki.

Visualizations

Experimental Workflow: Competition Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Subtype membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation membrane_prep->incubation radioligand Radioligand ([3H]-prazosin) radioligand->incubation competitor Competitor (Cirazoline) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Non-linear Regression counting->data_analysis ic50 Determine IC50 data_analysis->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki pki Calculate pKi ki->pki

Caption: Workflow for a radioligand competition binding assay.

α1-Adrenoceptor Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cirazoline Cirazoline receptor α1-Adrenoceptor cirazoline->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases cellular_response Cellular Response ca2->cellular_response Leads to pkc->cellular_response Leads to

Caption: The Gq/11 signaling pathway activated by α1-adrenoceptors.

References

Safety Operating Guide

Navigating the Disposal of Cirazoline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Cirazoline hydrochloride, ensuring compliance and minimizing risk.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, as a biologically active compound, it requires careful handling and disposal to prevent environmental contamination. The Safety Data Sheet (SDS) indicates that while small quantities may be disposed of with household waste, larger amounts or undiluted product should not be allowed to enter water systems. Therefore, a structured laboratory disposal protocol is essential.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the following safety information derived from the Safety Data Sheet for this compound:

ParameterSpecificationSource
GHS Hazard Classification Not classified as hazardous[1]
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water
First Aid Measures No special measures required. In case of contact, follow standard laboratory first aid procedures.
Personal Protective Equipment Standard laboratory attire (gloves, safety goggles, lab coat) should be worn.[2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the recommended steps for the safe and compliant disposal of this compound in a laboratory setting.

Objective: To provide a clear, step-by-step process for the disposal of pure this compound and contaminated labware, minimizing personal exposure and environmental impact.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Hazardous waste container, clearly labeled

  • Sealable plastic bags[3]

  • Spill containment materials (e.g., absorbent pads)

Procedure:

Step 1: Waste Identification and Segregation

  • Pure Compound: Unused or expired pure this compound solid should be treated as chemical waste.

  • Contaminated Labware: Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered contaminated waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste. Do not dispose of solutions down the drain.

Step 2: Solid Waste Disposal

  • Carefully place the original container with the remaining solid this compound into a designated, clearly labeled hazardous waste container[3].

  • If the original container is compromised, transfer the waste to a new, compatible, and sealable container. Ensure the new container is properly labeled with the chemical name and a hazardous waste tag.

  • For contaminated solid lab waste (e.g., wipes, gloves), double-bag the items in clear plastic bags and place them in the designated solid hazardous waste stream[3].

Step 3: Liquid Waste Disposal

  • Collect all aqueous and solvent-based solutions of this compound in a dedicated, leak-proof liquid waste container with a secure screw-on cap[3].

  • The container must be compatible with the solvent used.

  • Label the container clearly as "Hazardous Waste" and list all chemical constituents, including solvents and an approximate concentration of this compound.

  • Store the liquid waste container in a designated satellite accumulation area, away from incompatible materials[4].

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on the formulation)[5].

  • Collect the rinsate as hazardous liquid waste and add it to the appropriate liquid waste container[5].

  • After triple-rinsing, the container can be disposed of in the regular trash or recycled, after defacing the original label[5][6].

Step 5: Waste Pickup and Final Disposal

  • Store all hazardous waste containers in a designated satellite accumulation area, ensuring they are properly sealed and labeled[4].

  • Adhere to your institution's limits for hazardous waste accumulation time and quantity[3].

  • Schedule a pickup with your institution's Environmental Health & Safety (EH&S) department for final disposal. All pharmaceutical waste should ultimately be incinerated at a permitted facility[7][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Cirazoline_Disposal_Workflow cluster_start Waste Generation cluster_identification Identification & Segregation cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (Pure Compound, Contaminated Labware) identify->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent Solutions) identify->liquid_waste Liquid empty_container Empty Containers identify->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse ehs_pickup Schedule EH&S Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Trash/Recycling triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Workflow for this compound Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cirazoline hydrochloride
Reactant of Route 2
Cirazoline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.